4-[(Ethylamino)methyl]phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDGPSSMVINMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[(Ethylamino)methyl]phenol
Introduction
4-[(Ethylamino)methyl]phenol is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its structure, featuring a phenol group and a secondary amine, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering practical, field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable method for a given application.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound predominantly relies on the formation of a carbon-nitrogen bond between a 4-hydroxybenzyl moiety and an ethylamino group. The two most effective and widely applicable strategies to achieve this are Reductive Amination and the Leuckart-Wallach Reaction . Each pathway offers distinct advantages and presents unique experimental considerations.
Diagram of Synthetic Approaches
Caption: Overview of primary synthetic routes to this compound.
Pathway 1: Reductive Amination of 4-Hydroxybenzaldehyde
Reductive amination is a cornerstone of amine synthesis due to its efficiency and high functional group tolerance. This method can be performed in a one-pot or a two-step process. The one-pot approach is generally preferred for its operational simplicity and improved time efficiency. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the condensation of 4-hydroxybenzaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical to the success of this reaction. Sodium borohydride (NaBH₄) is a cost-effective and readily available reagent. However, its reactivity can sometimes lead to the undesired reduction of the starting aldehyde. To mitigate this, the reaction conditions can be optimized, or a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed. For the purpose of this guide, we will focus on a robust one-pot protocol using sodium borohydride, enhanced by an additive to promote efficient imine formation and subsequent reduction.[1]
Reaction Scheme: Reductive Amination
Caption: The two-stage process of reductive amination.
Detailed Experimental Protocol: One-Pot Reductive Amination
This protocol is adapted from established methodologies for the reductive amination of aldehydes.[1][2]
Materials:
-
4-Hydroxybenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2.0 M in THF)
-
Sodium Borohydride (NaBH₄)
-
Lithium Perchlorate (LiClO₄) (optional, as a promoter)[1]
-
Methanol or Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol or diethyl ether. If using, add lithium perchlorate (1.1 eq).[1]
-
Amine Addition: Cool the solution in an ice bath and add ethylamine (1.1-1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base intermediate.
-
Reduction: Cool the mixture again in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Pathway 2: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[3][4] When a primary or secondary amine is used, the reaction is more specifically referred to as the Wallach modification. For the synthesis of this compound, 4-hydroxybenzaldehyde can be heated with N-ethylformamide. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the final secondary amine.
This pathway is advantageous as it avoids the use of metal hydride reducing agents and is often performed under solvent-free conditions at elevated temperatures. The primary drawback is the requirement for high reaction temperatures and the potential for side product formation.
Reaction Scheme: Leuckart-Wallach Reaction
Caption: The Leuckart-Wallach reaction pathway.
Detailed Experimental Protocol: Leuckart-Wallach Reaction
This protocol is based on the general procedure for the Leuckart-Wallach reaction.[5][6]
Materials:
-
4-Hydroxybenzaldehyde
-
N-Ethylformamide
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (e.g., 10 M)
-
Diethyl Ether or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq) and N-ethylformamide (2.0-3.0 eq).
-
Heating: Heat the mixture to 160-180 °C under a reflux condenser for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Hydrolysis of the Formamide: After cooling to room temperature, add concentrated hydrochloric acid (an amount sufficient to hydrolyze the formamide and protonate the amine). Heat the mixture to reflux for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture and neutralize it by the careful addition of a sodium hydroxide solution until the pH is basic (~9-10).
-
Extraction: Extract the product with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Comparative Analysis of Synthesis Pathways
The choice between Reductive Amination and the Leuckart-Wallach reaction depends on several factors, including the desired scale of the reaction, available equipment, and tolerance for specific reagents and conditions.
| Parameter | Reductive Amination (One-Pot) | Leuckart-Wallach Reaction |
| Starting Materials | 4-Hydroxybenzaldehyde, Ethylamine | 4-Hydroxybenzaldehyde, N-Ethylformamide |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Formic Acid derivative (in situ) |
| Reaction Temperature | 0 °C to Room Temperature | 160-180 °C |
| Reaction Time | 3-6 hours | 8-16 hours |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
| Key Advantages | Milder reaction conditions, higher yields, operational simplicity. | Avoids metal hydrides, can be run neat. |
| Key Disadvantages | Requires a hydride reducing agent. | High temperatures, longer reaction times, potential for byproducts. |
Conclusion
The synthesis of this compound can be effectively achieved through several robust chemical transformations. For general laboratory-scale synthesis, the one-pot reductive amination using sodium borohydride offers a superior combination of mild reaction conditions, high yields, and operational simplicity. The Leuckart-Wallach reaction presents a viable, albeit more demanding, alternative that circumvents the need for metal hydride reagents. The selection of the optimal pathway should be guided by the specific experimental constraints and desired outcomes of the research or development program. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.
References
An In-Depth Technical Guide to 4-[(Ethylamino)methyl]phenol: Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 4-[(Ethylamino)methyl]phenol (CAS No. 45966-19-6), a versatile chemical intermediate. The document details the compound's chemical identity, structural features, and physicochemical properties. A representative synthetic protocol via reductive amination is presented, including a step-by-step methodology and mechanistic insights. Furthermore, this guide explores the compound's applications as a key building block in the development of pharmaceuticals and other specialty chemicals. Safety and handling considerations based on analogous chemical structures are also discussed. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery, process development, and materials science.
Chemical Identity and Structure
This compound is a substituted phenol derivative characterized by an ethylaminomethyl group at the para position (position 4) of the phenol ring. This structure makes it a valuable synthon, possessing a nucleophilic secondary amine and a reactive phenolic ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 45966-19-6 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| PubChem CID | 14320456 | [1] |
| MDL Number | MFCD09929168 | [2] |
| Canonical SMILES | CCNCC1=CC=C(C=C1)O | [1] |
| InChI Key | UWHAEHMYBPMDNQ-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure of this compound combines a stable aromatic core with reactive functional groups, which dictates its chemical behavior and utility in organic synthesis.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
Experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, data for the closely related isomer, 3-(Ethylamino)-4-methylphenol (CAS 120-37-6) , provides a useful reference point for expected properties.
| Property | Value (for isomer CAS 120-37-6) | Source |
| Physical State | Purple solid | [3][4] |
| Melting Point | 84 - 92 °C | [5][6] |
| Boiling Point | 135 - 140 °C (at 3 mmHg) | [6] |
| Solubility | Insoluble in water | [4][6] |
| Storage | Store at room temperature in a dry place. May be sensitive to prolonged air exposure. | [2][4] |
Expected Spectroscopic Characteristics
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.7-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
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Benzylic Protons (-CH₂-N): A singlet around δ 3.7-4.0 ppm.
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Ethyl Protons (-N-CH₂-CH₃): A quartet around δ 2.6-2.9 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃).
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Amine and Phenol Protons (NH, OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly based on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 115-160 ppm). The carbon bearing the -OH group will be the most downfield.
-
Benzylic Carbon (-CH₂-N): A signal around δ 50-55 ppm.
-
Ethyl Carbons (-N-CH₂-CH₃): Two signals in the aliphatic region, typically around δ 40-45 ppm (CH₂) and δ 12-15 ppm (CH₃).
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate, sharp absorption band around 3300-3500 cm⁻¹.
-
C-H Stretches (Aromatic/Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.
-
Synthesis and Manufacturing
A primary and highly efficient method for synthesizing this compound is the reductive amination of 4-hydroxybenzaldehyde with ethylamine. This one-pot reaction is a cornerstone of amine synthesis in industrial and laboratory settings.
Reaction Principle
The reaction proceeds in two main stages:
-
Imine Formation: The primary amine (ethylamine) reacts with the aldehyde (4-hydroxybenzaldehyde) in a condensation reaction to form a Schiff base, or imine, intermediate. This step is typically catalyzed by mild acid and involves the loss of a water molecule.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is achieved using a mild reducing agent that does not readily reduce the starting aldehyde, such as sodium borohydride (NaBH₄) or, for greater selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Experimental Protocol: Reductive Amination
This protocol is a representative example based on established chemical principles and should be adapted and optimized for specific laboratory conditions.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 5-10 mL per gram of aldehyde). Stir until the solid is fully dissolved.
-
Amine Addition: Add ethylamine (1.1-1.5 eq), typically as a solution in a compatible solvent (e.g., 70% in H₂O or 2M in THF), to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Insight: The portion-wise addition of NaBH₄ at low temperature is critical to control the exothermic reaction and prevent the undesired reduction of the starting aldehyde.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add a dilute acid solution (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the phenoxide. Adjust the pH to be slightly basic (pH 8-9) using a base like sodium bicarbonate to ensure the product is in its free-base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications and Biological Significance
This compound is primarily valued as a molecular building block in organic synthesis. Its bifunctional nature allows for diverse chemical modifications.
-
Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of various pharmaceutical compounds.[2] Its structure is related to sympathomimetic amines like Etilefrine, which are used to treat hypotension.[1] The presence of the phenol and secondary amine groups allows for its incorporation into more complex molecules targeting the central nervous system, such as analgesics and antihistamines.[2]
-
Dye and Pigment Manufacturing: The compound can act as a precursor in the creation of colorants for various applications, including textiles and coatings.[2]
-
Specialty Chemicals: Its utility extends to the synthesis of various research and specialty chemicals where a substituted aminophenol moiety is required.
Safety and Handling
-
General Hazards: Compounds in this class may be harmful if swallowed, cause skin irritation or allergic reactions, and may cause serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Incompatible with strong oxidizing agents.[6]
Disclaimer: This information is not a substitute for a formal safety assessment and an official SDS. All laboratory work should be conducted after a thorough risk assessment.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its straightforward synthesis via reductive amination, combined with its dual functional groups, makes it an attractive building block for creating more complex molecular architectures. While detailed physicochemical data is sparse, its properties can be reasonably inferred from related structures. Proper safety protocols, based on the hazards of analogous compounds, are essential for its handling. This guide provides a foundational understanding for scientists and researchers working with this compound.
References
- 1. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 3-Ethylamino-4-methylphenol | 120-37-6 [chemicalbook.com]
- 4. 3-Ethylamino-4-methylphenol | C9H13NO | CID 8428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Ethylamino-4-methylphenol, tech. 90% | Fisher Scientific [fishersci.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. gctlc.org [gctlc.org]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-[(Ethylamino)methyl]phenol: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-[(Ethylamino)methyl]phenol (CAS No. 45966-19-6), a versatile chemical intermediate with significant potential in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a building block in medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted phenol characterized by an ethylaminomethyl group at the para position. This unique structural arrangement imparts a combination of nucleophilic and aromatic properties, making it a valuable synthon in organic chemistry.
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
|---|---|---|
| CAS Number | 45966-19-6 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge of similar phenols |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous acidic solutions. | General chemical principles |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. | --INVALID-LINK-- |
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g_y_f [label=""]; g_y_g [label=""]; g_y_h [label=""]; g_y_i [label=""]; g_y_j [label=""]; g_y_k [label=""]; g_y_l [label=""]; g_y_m [label=""]; g_y_n [label=""]; g_y_o [label=""]; g_y_p [label=""]; g_y_q [label=""]; g_y_r [label=""]; g_y_s [label=""]; g_y_t [label=""]; g_y_u [label=""]; g_y_v [label=""]; g_y_w [label=""]; g_y_x [label=""]; g_y_y [label=""]; g_y_z [label=""]; g_z_a [label=""]; g_z_b [label=""]; g_z_c [label=""]; g_z_d [label=""]; g_z_e [label=""]; g_z_f [label=""]; g_z_g [label=""]; g_z_h [label=""]; g_z_i [label=""]; g_z_j [label=""]; g_z_k [label=""]; g_z_l [label=""]; g_z_m [label=""]; g_z_n [label=""]; g_z_o [label=""]; g_z_p [label=""]; g_z_q [label=""]; g_z_r [label=""]; g_z_s [label=""]; g_z_t [label=""]; g_z_u [label=""]; g_z_v [label=""]; g_z_w [label=""]; g_z_x [label=""]; g_z_y [label=""]; g_z_z [label=""]; h_a_a [label=""]; h_a_b [label=""]; h_a_c [label=""]; h_a_d [label=""]; h_a_e [label=""]; h_a_f [label=""]; h_a_g [label=""]; h_a_h [label=""]; h_a_i [label=""]; h_a_j [label=""]; h_a_k [label=""]; h_a_l [label=""]; h_a_m [label=""]; h_a_n [label=""]; h_a_o [label=""]; h_a_p [label=""]; h_a_q [label=""]; h_a_r [label=""]; h_a_s [label=""]; h_a_t [label=""]; h_a_u [label=""]; h_a_v [label=""]; h_a_w [label=""]; h_a_x [label=""]; h_a_y [label=""]; h_a_z [label=""]; h_b_a [label=""]; h_b_b [label=""]; h_b_c [label=""]; h_b_d [label=""]; h_b_e [label=""]; h_b_f [label=""]; h_b_g [label=""]; h_b_h [label=""]; h_b_i [label=""]; h_b_j [label=""]; h_b_k [label=""]; h_b_l [label=""]; h_b_m [label=""]; h_b_n [label=""]; h_b_o [label=""]; h_b_p [label=""]; h_b_q [label=""]; h_b_r [label=""]; h_b_s [label=""]; h_b_t [label=""]; h_b_u [label=""]; h_b_v [label=""]; h_b_w [label=""]; h_b_x [label=""]; h_b_y [label=""]; h_b_z [label=""]; h_c_a [label=""]; h_c_b [label=""]; h_c_c [label=""]; h_c_d [label=""]; h_c_e [label=""]; h_c_f [label=""]; h_c_g [label=""]; h_c_h [label=""]; h_c_i [label=""]; h_c_j [label=""]; h_c_k [label=""]; h_c_l [label=""]; h_c_m [label=""]; h_c_n [label=""]; h_c_o [label=""]; h_c_p [label=""]; h_c_q [label=""]; h_c_r [label=""]; h_c_s [label=""]; h_c_t [label=""]; h_c_u [label=""]; h_c_v [label=""]; h_c_w [label=""]; h_c_x [label=""]; h_c_y [label=""]; h_c_z [label=""]; h_d_a [label=""]; h_d_b [label=""]; h_d_c [label=""]; h_d_d [label=""]; h_d_e [label=""]; h_d_f [label=""]; h_d_g [label=""]; h_d_h [label=""]; h_d_i [label=""]; h_d_j [label=""]; h_d_k [label=""]; h_d_l [label=""]; h_d_m [label=""]; h_d_n [label=""]; h_d_o [label=""]; h_d_p [label=""]; h_d_q [label=""]; h_d_r [label=""]; h_d_s [label=""]; h_d_t [label=""]; h_d_u [label=""]; h_d_v [label=""]; h_d_w [label=""]; h_d_x [label=""]; h_d_y [label=""]; h_d_z [label=""]; h_e_a [label=""]; h_e_b [label=""]; h_e_c [label=""]; h_e_d [label=""]; h_e_e [label=""]; h_e_f [label=""]; h_e_g [label=""]; h_e_h [label=""]; h_e_i [label=""]; h_e_j [label=""]; h_e_k [label=""]; h_e_l [label=""]; h_e_m [label=""]; h_e_n [label=""]; h_e_o [label=""]; h_e_p [label=""]; h_e_q [label=""]; h_e_r [label=""]; h_e_s [label=""]; h_e_t [label=""]; h_e_u [label=""]; h_e_v [label=""]; h_e_w [label=""]; h_e_x [label=""]; h_e_y [label=""]; h_e_z [label=""]; h_f_a [label=""]; h_f
Mechanism of action of "4-[(Ethylamino)methyl]phenol" derivatives
An In-depth Technical Guide to the Mechanism of Action of 4-[(Ethylamino)methyl]phenol (p-Synephrine) and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed examination of the molecular mechanism of action of this compound, commonly known as p-synephrine, and its key structural derivatives. As the primary protoalkaloid in Citrus aurantium (bitter orange), p-synephrine is of significant interest in pharmacology and drug development, particularly for weight management and sports nutrition.[1] Contrary to common assumptions based on its structural similarity to other sympathomimetic amines like ephedrine or its meta-isomer phenylephrine (m-synephrine), p-synephrine exhibits a distinct and more favorable pharmacological profile.[1][2] This document elucidates that the primary mechanism of p-synephrine is selective agonism at the β₃-adrenergic receptor, which drives metabolic effects such as lipolysis and thermogenesis without significant cardiovascular stimulation.[3][4] We will dissect the structure-activity relationships that govern this unique receptor selectivity, present quantitative pharmacological data, and provide detailed, field-proven protocols for elucidating these mechanisms in a laboratory setting.
The Molecular Context of this compound (p-Synephrine)
Understanding the action of p-synephrine begins with its chemical structure, which dictates its interaction with biological targets. Small modifications to its scaffold, found in its isomers and derivatives, lead to profoundly different pharmacological outcomes.
Chemical Structure and Isomerism
Synephrine is a phenethylamine alkaloid that exists in three positional isomers: para (p-), meta (m-), and ortho (o-). The position of the hydroxyl (-OH) group on the phenyl ring is the defining feature and the primary determinant of receptor binding characteristics.[5][6]
-
p-Synephrine (4-hydroxyphenyl): The subject of this guide. The para-hydroxyl group is critical for its β₃-selectivity and low affinity for other adrenergic receptors.[7]
-
m-Synephrine (3-hydroxyphenyl): Also known as phenylephrine, this isomer is a potent α₁-adrenergic receptor agonist and is used clinically as a vasoconstrictor and nasal decongestant.[5] Its mechanism and effects are vastly different from p-synephrine.
-
o-Synephrine (2-hydroxyphenyl): This isomer is not typically found in dietary supplements and its pharmacology is not well-characterized.[5]
The structural differences between the key isomers are illustrated below.
The Criticality of Stereochemistry
p-Synephrine is a chiral molecule. The naturally occurring and more pharmacologically active form is the R-(-)-enantiomer (also referred to as the l-form). Studies have shown that the S-(+)-enantiomer (d-form) exhibits over 100-fold lower binding activity at α₁- and α₂-adrenergic receptors, rendering it significantly less potent.[7] This stereochemical preference is a key consideration in synthesis and analysis.
Distinction from Other Phenethylamines
A common misconception is equating the action of p-synephrine with that of ephedrine.[1] However, two key structural differences result in distinct pharmacological profiles:
-
Para-Hydroxy Group: p-Synephrine's para-OH group decreases its lipid solubility compared to ephedrine, which lacks this group. This results in significantly reduced ability to cross the blood-brain barrier, minimizing central nervous system (CNS) stimulant effects.[3]
-
Side-Chain Methyl Group: Ephedrine possesses a methyl group on the carbon alpha to the amine, classifying it as a phenylpropanolamine. p-Synephrine lacks this group. This structural change alters receptor binding and pharmacokinetics.[8]
These differences explain why p-synephrine does not produce the significant cardiovascular and CNS effects associated with ephedrine.[4]
Core Mechanism of Action: Selective β₃-Adrenergic Agonism
The favorable safety profile of p-synephrine stems from its highly selective interaction with one particular subtype of adrenergic receptor.
Adrenergic Receptor (AR) Family Overview
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine. They are broadly classified into α and β subtypes, which are further divided:
-
α₁-ARs (Gq-coupled): Primarily cause smooth muscle contraction (vasoconstriction).
-
α₂-ARs (Gi-coupled): Inhibit neurotransmitter release.
-
β₁-ARs (Gs-coupled): Increase heart rate and contractility.
-
β₂-ARs (Gs-coupled): Mediate smooth muscle relaxation (bronchodilation, vasodilation).
-
β₃-ARs (Gs-coupled): Primarily located in adipose tissue and regulate lipolysis and thermogenesis.[9]
Receptor Binding Profile of p-Synephrine
The central tenet of p-synephrine's mechanism is its poor affinity for α₁, α₂, β₁, and β₂ receptors, the subtypes responsible for most cardiovascular effects of sympathomimetics.[3][4] Receptor binding studies consistently show that p-synephrine is approximately 1,000-fold less active at α₁/α₂ receptors and up to 10,000-fold less active at β₁/β₂ receptors compared to norepinephrine.[3][7]
Instead, the metabolic effects of p-synephrine are attributed to its agonist activity at β₃-adrenergic receptors .[5] By selectively activating these receptors, p-synephrine can stimulate metabolic processes in adipocytes without significantly impacting heart rate or blood pressure.[4][7]
The β₃-Adrenergic Receptor Signaling Cascade
Activation of the β₃-AR by an agonist like p-synephrine initiates a well-defined intracellular signaling cascade within an adipocyte (fat cell). This pathway is mediated by the stimulatory G-protein, Gαs.
Pharmacodynamic Outcomes: Lipolysis and Thermogenesis
The signaling cascade culminates in two key metabolic outcomes:
-
Lipolysis: The active, phosphorylated Hormone-Sensitive Lipase (HSL) hydrolyzes stored triglycerides into free fatty acids (FFAs) and glycerol, releasing them into circulation to be used as energy.
-
Thermogenesis: The released FFAs can also be utilized by brown and beige adipose tissue to generate heat, a process that increases overall energy expenditure.
Structure-Activity Relationship (SAR) of Derivatives
The distinct pharmacological profiles of synephrine derivatives are a direct result of their structural variations.
Impact of Hydroxyl Group Position (p- vs. m-synephrine)
This is the most critical SAR determinant.
-
p-Synephrine: The para-hydroxyl group drastically reduces binding affinity for α₁, α₂, β₁, and β₂ receptors.[7]
-
m-Synephrine (Phenylephrine): Moving the hydroxyl group to the meta position restores potent agonist activity, particularly at the α₁-AR.[5] This is why m-synephrine is a powerful vasoconstrictor, while p-synephrine is not.
Impact of N-Substitution (p-synephrine vs. p-octopamine)
-
p-Synephrine: Features an N-ethyl group.
-
p-Octopamine: The N-demethylated analogue of p-synephrine (contains an -NH₂ group). Like p-synephrine, it has very low affinity for α₁/α₂ receptors compared to norepinephrine.[3][8] It also acts as a β₃-AR agonist and is considered a trace amine.[4] Functional assays show it is a less potent agonist at the α₁ₐ receptor but a more potent agonist at the β₁ receptor compared to p-synephrine.[2]
Quantitative Pharmacological Data
The following tables summarize the comparative binding affinities and functional potencies of p-synephrine and its key derivatives. This data quantitatively demonstrates the receptor selectivity discussed previously.
Table 1: Comparative Adrenergic Receptor Binding Affinities (Kᵢ)
Kᵢ values represent the concentration of a ligand required to occupy 50% of receptors in a competition binding assay. Lower Kᵢ indicates higher binding affinity. Data is often presented in relative terms due to variability in experimental conditions.
| Compound | α₁-AR Affinity | α₂-AR Affinity | β₁/β₂-AR Affinity | β₃-AR Affinity |
| Norepinephrine | High (Baseline) | High (Baseline) | High (Baseline) | Moderate Agonist |
| m-Synephrine | High (~6x lower than NE)[3] | Moderate (~150x lower than NE)[3] | Low | Not a primary target |
| p-Synephrine | Very Low (~1000x lower than NE)[3] | Very Low (~1000x lower than NE)[3] | Very Low (~10,000x lower than NE)[7] | Postulated Agonist¹ |
| p-Octopamine | Very Low (~1000x lower than NE)[3] | Very Low (~1000x lower than NE)[3] | Low | Postulated Agonist |
¹While p-synephrine is widely accepted as a functional β₃-AR agonist based on physiological outcomes (lipolysis), specific, high-quality Kᵢ values from direct binding studies are not consistently reported in peer-reviewed literature. This represents a known gap in the primary research data.[3]
Table 2: Comparative Adrenergic Receptor Functional Potencies (EC₅₀)
EC₅₀ values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. Lower EC₅₀ indicates greater potency. All data from human receptors expressed in HEK293 cells.[2]
| Compound | α₁ₐ-AR (EC₅₀, µM) | α₂ₐ-AR (EC₅₀, µM) | β₁-AR (EC₅₀, µM) | β₂-AR (EC₅₀, µM) |
| Adrenaline | 0.0065 | 0.0084 | 0.0099 | 0.067 |
| p-Synephrine | 2.4 | 100 | 28 | >300 (Inactive) |
| p-Octopamine | 11 | >300 (Inactive) | 5.5 | >300 (Inactive) |
Methodologies for Mechanistic Elucidation
To validate the mechanisms described, specific, robust, and self-validating experimental protocols are required. The following sections provide step-by-step methodologies for characterizing the affinity and functional activity of a compound like p-synephrine at its target receptors.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., p-synephrine) for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Causality: The amount of radioligand displaced is directly proportional to the affinity of the test compound for the receptor. A high-affinity compound will displace the radioligand at a low concentration.
Detailed Methodology:
-
Receptor Preparation:
-
Culture cells stably expressing the human adrenergic receptor of interest (e.g., α₁ₐ, β₁, β₃) to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris, 5mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-CGP 12177 for β), and binding buffer.
-
Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., phentolamine for α₁, propranolol for β) to saturate all specific binding sites.
-
Competition Wells: Add membranes, radioligand, and serial dilutions of the test compound (p-synephrine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the receptor membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol: Gs-Coupled Functional Assay (cAMP Accumulation)
Objective: To measure the functional potency (EC₅₀) and efficacy of a test compound as an agonist at a Gs-coupled receptor (like β₃-AR) by quantifying the downstream production of the second messenger, cyclic AMP (cAMP).
Causality: A potent agonist will stimulate a robust increase in intracellular cAMP at a low concentration.
Detailed Methodology:
-
Cell Preparation:
-
The day before the assay, seed cells expressing the target Gs-coupled receptor (e.g., CHO-β₃) into a 96- or 384-well white opaque assay plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (p-synephrine) and a known full agonist (e.g., Isoproterenol) in assay buffer, typically containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Execution:
-
Remove culture medium from the cells.
-
Add the prepared compound dilutions to the wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Lyse the cells and detect cAMP levels using a commercial kit based on a competitive immunoassay format. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Measures the FRET signal between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Intracellular cAMP competes with the d2-cAMP, reducing the FRET signal.
-
Luminescence-based (e.g., GloSensor™): Uses a genetically engineered biosensor that emits light in the presence of cAMP.
-
-
-
Data Analysis:
-
Plot the assay signal (e.g., HTRF ratio, luminescence) against the log concentration of the agonist.
-
Normalize the data (e.g., to the response of the full agonist) and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ (maximum effect) values.
-
Conclusion and Future Directions
The mechanism of action of this compound (p-synephrine) is defined by its selective agonism at β₃-adrenergic receptors, a property conferred by the para-position of its hydroxyl group. This selectivity allows it to promote lipolysis and thermogenesis with minimal impact on the cardiovascular system, distinguishing it sharply from its meta-isomer, m-synephrine (phenylephrine), and other sympathomimetics like ephedrine. The structure-activity relationships are clear: the para-hydroxyl is key to avoiding α and β₁/₂-receptor activity.
For drug development professionals, p-synephrine serves as a valuable scaffold. Future research should focus on synthesizing derivatives that optimize β₃-AR potency and efficacy while rigorously maintaining a clean off-target profile. Furthermore, obtaining high-quality, direct binding data for p-synephrine and its analogues at the human β₃-AR remains a key area for investigation to fully solidify the quantitative aspects of its primary mechanism.
References
- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-[(Ethylamino)methyl]phenol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-[(Ethylamino)methyl]phenol, a versatile phenolic compound with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical characteristics, potential biological activities, and analytical methodologies.
Introduction and Chemical Profile
This compound, also known as N-ethyl-p-hydroxybenzylamine, is an organic compound featuring a phenol ring substituted with an ethylaminomethyl group at the para position. Its unique structure, combining a hydrophilic phenolic hydroxyl group and a secondary amine, imparts a range of chemical and physical properties that make it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 45966-19-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Storage | Room temperature, dry conditions are recommended. |
Synthesis of this compound: A Focus on Reductive Amination
The primary and most efficient synthetic route to this compound is the reductive amination of p-hydroxybenzaldehyde with ethylamine.[2] This method is a cornerstone of amine synthesis due to its high atom economy and the ability to form the target compound in a controlled manner.[3]
The reaction proceeds in two key steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to the final secondary amine.
Experimental Protocol: Reductive Amination Synthesis
This protocol is a representative procedure based on established methodologies for reductive amination.[4][5]
Materials:
-
p-Hydroxybenzaldehyde
-
Ethylamine (as a solution, e.g., 70% in water or 2.0 M in THF)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or another suitable solvent
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1.0 equivalent) in methanol.
-
To this solution, add ethylamine (1.5-2.0 equivalents). If using an aqueous solution of ethylamine, the amount of methanol should be adjusted to ensure solubility.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in portions. Be cautious as hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add dichloromethane or ethyl acetate for extraction.
-
Neutralize any excess acid by washing the organic layer with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Causality in Experimental Choices:
-
Excess Ethylamine: Using an excess of the amine helps to drive the equilibrium towards the formation of the imine and minimizes the potential for side reactions.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines compared to sodium borohydride, and it can be used in a one-pot reaction without the need to isolate the imine intermediate.[6] Sodium borohydride is a more cost-effective option but may require more careful control of reaction conditions.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions, which is why a catalytic amount of acetic acid can be beneficial.
Diagram 1: Synthetic Workflow for this compound
Caption: Reductive amination of p-hydroxybenzaldehyde.
Potential Biological Activities and Applications
While direct and extensive pharmacological studies on this compound are not widely published, the broader class of substituted phenols and benzylamines exhibits a wide range of biological activities.[7][8] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Cholinesterase Inhibition
Derivatives of 4-[(diethylamino)methyl]phenol have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[2] These studies have shown that the 4-[(dialkylamino)methyl]phenol moiety is a key pharmacophore for potent inhibition. This suggests that this compound could be a promising starting point for the design of new cholinesterase inhibitors.
Antimicrobial and Antifungal Properties
Schiff bases derived from substituted phenols are known to possess significant antimicrobial and antifungal activities.[9] The imine linkage and the phenolic hydroxyl group are often crucial for these properties. The biological activity of these compounds is thought to arise from their ability to interact with microbial DNA and proteins, potentially inhibiting cell proliferation.[9]
Anticancer Potential
Some phenol derivatives have been investigated for their anticancer properties.[8] The mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of cell signaling pathways.[9] Furthermore, certain 4-substituted phenols have been shown to induce specific T-cell responses against melanoma cells, suggesting a potential role in immunotherapy.[10]
Other Industrial Applications
Beyond pharmaceuticals, aminophenols are versatile intermediates used in the synthesis of dyes and photographic materials.[11]
Diagram 2: Potential Biological Activities of Substituted Phenols
Caption: Potential therapeutic avenues for substituted phenols.
Metabolism and Toxicology of Aminophenols
The metabolism and toxicity of aminophenols are highly dependent on the isomeric position of the amino and hydroxyl groups.[12]
Metabolism
Substituted phenols can be metabolized in the body through several pathways, including conjugation with glucuronic acid or sulfate, and oxidation.[13] The presence of both a hydroxyl and an amino group in this compound suggests that it would likely undergo conjugation reactions to facilitate its excretion. The ethylamino group may also be subject to metabolic modifications.
Toxicology
Aminophenols, in general, are considered to have slight to moderate toxic hazard ratings and can be irritants.[11] It is important to handle these compounds with appropriate safety precautions, including the use of personal protective equipment. 4-Aminophenol, a related compound, is known to be a selective nephrotoxic agent.[11] The specific toxicity profile of this compound has not been extensively studied, but caution is warranted based on the known hazards of the aminophenol class of compounds. Acute health effects of aminophenols can include skin and eye irritation, and at high levels, they can interfere with the oxygen-carrying capacity of the blood, leading to methemoglobinemia.[14]
Analytical Methods
The characterization and quantification of this compound can be achieved using a variety of standard analytical techniques.
Table 2: Analytical Methods for Phenolic Compounds
| Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its impurities. | [15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation of the compound and its metabolites. | [15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the synthesized compound. | |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | |
| Spectrophotometry (e.g., 4-AAP Method) | Quantification of total phenolic compounds in a sample. | [16] |
The 4-aminoantipyrine (4-AAP) method is a classical spectrophotometric method for the determination of phenols in aqueous samples.[16] It involves the reaction of phenolic compounds with 4-AAP in the presence of an oxidizing agent to form a colored dye, the intensity of which is proportional to the phenol concentration.
Conclusion and Future Perspectives
This compound is a valuable chemical intermediate with a straightforward and efficient synthesis. While its own biological profile is not yet fully elucidated, the known activities of related substituted phenols and benzylamines highlight its significant potential as a scaffold for the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases, infectious diseases, and oncology. Further research into the specific pharmacological, metabolic, and toxicological properties of this compound is warranted to fully explore its potential in drug discovery and other chemical industries.
References
- 1. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol [smolecule.com]
- 10. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. nj.gov [nj.gov]
- 15. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
A Technical Guide to the Biological Activity Screening of Novel "4-[(Ethylamino)methyl]phenol" Analogs
Abstract
The journey from a novel chemical entity to a viable drug candidate is a rigorous and multi-faceted process. This guide provides a comprehensive framework for the biological activity screening of newly synthesized analogs of "4-[(Ethylamino)methyl]phenol." This parent compound, a known intermediate in pharmaceutical synthesis, and its related structures have shown promise in antimicrobial and anticancer research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a strategic and technically sound approach to elucidating the therapeutic potential of these novel analogs. The screening cascade detailed herein integrates computational modeling with a suite of in vitro assays, ensuring a data-driven progression from initial hit identification to lead characterization.
Introduction: The Rationale for Screening "this compound" Analogs
Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] The core structure of "this compound" presents a versatile scaffold for chemical modification, allowing for the exploration of a wide chemical space to enhance potency, selectivity, and pharmacokinetic properties. While the parent compound is primarily recognized as a synthetic intermediate,[3] related Schiff base derivatives have demonstrated significant biological activity, including potential antimicrobial, antifungal, and anticancer effects.[1] This provides a strong impetus for the systematic screening of novel analogs. The primary objectives of this screening cascade are to:
-
Identify analogs with potent and selective biological activity.
-
Elucidate the preliminary mechanism of action.
-
Assess the "drug-likeness" and potential liabilities of promising candidates.
This guide outlines a phased approach, commencing with in silico predictions to prioritize compounds, followed by a battery of in vitro assays to determine their biological effects.
The Screening Cascade: A Phased Approach
The screening process is designed as a funnel, starting with broad, high-throughput methods and progressing to more specific and resource-intensive assays for the most promising compounds.[4]
References
An In-Depth Technical Guide to 4-[(Ethylamino)methyl]phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Ethylamino)methyl]phenol, a versatile chemical intermediate. While a definitive historical record of its initial discovery is not prominently documented in scientific literature, its synthesis and utility are well-understood within the context of substituted phenol chemistry. This document delves into the logical synthetic pathways, key physicochemical properties, and established applications of this compound, particularly its role as a building block in the development of pharmaceuticals and other specialty chemicals. The guide is structured to offer not just procedural information but also the underlying scientific principles, catering to an audience of researchers and drug development professionals.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of phenylethanolamines and related adrenergic compounds that began in the early 20th century. The pioneering work of scientists like Henry Dale in 1906 laid the foundation for understanding how molecules structurally similar to adrenaline interact with physiological receptors.[1] This led to a systematic investigation of structure-activity relationships within this class of compounds, aiming to develop new therapeutic agents.
Synthesis and Manufacturing Processes
The most logical and widely employed method for the synthesis of this compound is the reductive amination of 4-hydroxybenzaldehyde with ethylamine. This robust and versatile reaction proceeds in two key stages that can often be performed in a single pot.
Underlying Principles of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity. The reaction involves the initial formation of an imine or Schiff base from the condensation of a carbonyl compound (in this case, 4-hydroxybenzaldehyde) and an amine (ethylamine). This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.
Detailed Experimental Protocol
Reaction: 4-Hydroxybenzaldehyde + Ethylamine → this compound
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), an equimolar amount of ethylamine is added.
-
The reaction mixture is stirred at room temperature. The formation of the imine is an equilibrium process and can be facilitated by the removal of water, although this is often not necessary for the subsequent reduction step.
-
-
Reduction:
-
A reducing agent is carefully added to the reaction mixture containing the in situ-formed imine.
-
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is less reactive towards aldehydes and ketones at neutral pH.
-
The reaction is typically stirred for several hours at room temperature until completion.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
-
Process Visualization
Figure 1: A simplified workflow of the reductive amination process for the synthesis of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| CAS Number | 45966-19-6 | [3][4][5] |
| Appearance | Not specified, likely a solid at room temperature | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Applications in Research and Development
This compound serves as a valuable intermediate in several areas of chemical synthesis due to its bifunctional nature, possessing both a nucleophilic secondary amine and a phenolic hydroxyl group.
Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of more complex molecules with potential therapeutic activities.[2] Its structure is a key component in building analogs of adrenergic agonists and antagonists. The ethylamino group and the phenolic hydroxyl can be further modified to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. It is a precursor for certain antihistamines and analgesics, contributing to the development of medications for allergies and pain management.[2]
Synthesis of Dyes and Pigments
The aromatic phenol structure of this compound also makes it a useful precursor in the manufacturing of dyes and pigments.[2] The amino and hydroxyl groups can be diazotized and coupled with other aromatic systems to create a wide range of chromophores for use in textiles, inks, and coatings.
Signaling Pathway Visualization (Hypothetical)
Given its structural similarity to adrenergic agonists, a hypothetical interaction with an adrenergic receptor signaling pathway can be visualized. Adrenergic receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events.
Figure 2: A hypothetical signaling pathway for a Gs-coupled adrenergic receptor activated by a ligand like this compound.
Conclusion
This compound is a fundamentally important chemical intermediate with a history rooted in the broader development of pharmacologically active amines. While its own "discovery" story may be part of a larger, less-documented narrative of chemical exploration, its synthesis via reductive amination is a classic and efficient method. Its utility in the synthesis of pharmaceuticals, dyes, and other specialty chemicals underscores its continued relevance in modern organic chemistry. This guide provides the foundational knowledge necessary for researchers and developers to effectively utilize this versatile compound in their work.
References
A Technical Guide to the Solubility of 4-[(Ethylamino)methyl]phenol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[(Ethylamino)methyl]phenol (CAS No. 45966-19-6), a key intermediate in various chemical syntheses. An in-depth understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document details the physicochemical properties that govern the solubility of this amphoteric molecule, explores its behavior in aqueous and organic solvent systems, and provides standardized, field-proven protocols for its experimental determination.
Introduction: The Significance of Solubility
This compound is a substituted phenol derivative containing both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine group. This amphoteric nature is the primary determinant of its complex solubility profile, particularly in aqueous systems. For researchers, scientists, and drug development professionals, a precise understanding of solubility is not merely academic; it is a cornerstone of process efficiency, product purity, and formulation stability. Inadequate solubility can lead to poor bioavailability in pharmaceutical applications, low yields in synthetic processes, and challenges in purification and isolation. This guide aims to provide the foundational knowledge and practical methodologies required to effectively manage and exploit the solubility characteristics of this compound.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. For this compound, the key parameters are its acid-base dissociation constants (pKa) and its lipophilicity (logP).
-
Amphoteric Nature and pKa: As an amphoteric substance, this compound can act as either an acid or a base.
-
The phenolic hydroxyl group is weakly acidic, with a predicted pKa value generally falling in the range of 9 to 11, typical for phenols.[1] At pH values above this pKa, the hydroxyl group will deprotonate to form a more soluble phenoxide anion.
-
The ethylamino group is weakly basic. The pKa of its conjugate acid is typically in the range of 9 to 11. At pH values below this pKa, the amine group will protonate to form a more soluble ammonium cation.
-
These properties dictate that the molecule's solubility will be highly dependent on the pH of the aqueous medium and the polarity of the organic solvent.
Aqueous Solubility Profile: The Critical Role of pH
The solubility of this compound in water is minimal when the molecule is in its neutral form.[3] This occurs at a pH between the pKa of the phenolic group and the pKa of the conjugate acid of the amino group, a region known as the isoelectric point. At this point, the compound is least soluble.
-
In Acidic Solutions (pH < 7): In an acidic environment, the ethylamino group becomes protonated (forming an ammonium salt). This positively charged species is significantly more polar and, therefore, more soluble in water.[3]
-
In Basic Solutions (pH > 11): In a strongly alkaline environment, the phenolic hydroxyl group deprotonates (forming a phenoxide salt). This negatively charged species is also more polar and exhibits increased solubility in water.
This U-shaped solubility-pH profile is characteristic of amphoteric compounds.[4] The lowest solubility is observed near neutral pH, while solubility increases dramatically in both acidic and alkaline conditions.[5]
Solubility in Organic Solvents
The "like dissolves like" principle is the guiding concept for solubility in organic solvents.[6] Based on the structure of this compound, which features a polar phenol head, a semi-polar amino group, and a nonpolar ethyl and benzene component, its solubility can be predicted across a range of solvent classes.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Good to Moderate | The hydroxyl and amino groups can participate in hydrogen bonding with the solvent. Solubility in water is highly pH-dependent.[7] |
| Polar Aprotic | DMSO, DMF, Acetone | Good | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Poor to Insoluble | The overall polarity of the molecule, dominated by the phenol and amine groups, is too high to be effectively solvated by nonpolar solvents.[7] |
Note: This table represents predicted solubility based on chemical principles. Experimental verification is essential and can be achieved using the protocols outlined below.
Experimental Determination of Thermodynamic Solubility
To obtain reliable, quantitative solubility data, a standardized experimental method is crucial. The Shake-Flask Method , as described in OECD Test Guideline 105, is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[8][9] It is a robust and widely accepted procedure.[10]
Principle of the Shake-Flask Method
The core principle involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[11] At equilibrium, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, which represents the solubility of the compound under those conditions.[6][12]
Detailed Experimental Protocol
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., deionized water, pH-adjusted buffers, ethanol, methanol)
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low solute binding)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to each flask. The excess should be clearly visible to ensure saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to each flask. For aqueous solubility, use buffers to maintain a constant pH.
-
Equilibration: Seal the flasks and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate the samples for a predetermined period. A preliminary test can determine the time to reach equilibrium, but 24 to 48 hours is typical.[11][13]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the samples at high speed.[6]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze both the standards and the filtered samples using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[13]
-
Construct a calibration curve from the standards and use it to determine the concentration of the dissolved compound in the samples.[14]
-
-
Data Reporting: The solubility is reported as the average concentration from at least two replicate measurements, typically in units of mg/mL or mol/L, at the specified temperature and pH.[6]
Self-Validating System & Causality
-
Why an excess of solid? To ensure the solution reaches saturation, which is the definition of solubility.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.
-
Why extended agitation? To ensure the system reaches thermodynamic equilibrium between the solid and dissolved states. Kinetic solubility measurements use shorter times but do not represent true equilibrium.[13]
-
Why centrifugation and filtration? To ensure that the analyzed sample contains only the dissolved solute. Any suspended solid particles would artificially inflate the measured concentration.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask method of solubility determination.
Conclusion
The solubility of this compound is a complex but predictable property governed by its amphoteric chemical structure. Its aqueous solubility is minimal at neutral pH and increases significantly in both acidic and basic conditions due to the formation of soluble salts. In organic solvents, its solubility is highest in polar protic and polar aprotic systems that can interact with its hydroxyl and amino functional groups. For precise and reliable data, the standardized Shake-Flask method is recommended. By leveraging the principles and protocols detailed in this guide, researchers can effectively predict, measure, and manipulate the solubility of this compound to optimize their scientific and developmental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(Ethylamino)-4-methylphenol | C9H13NO | CID 3016365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Unlocking the Therapeutic Potential of 4-[(Ethylamino)methyl]phenol: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenolic scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. 4-[(Ethylamino)methyl]phenol, a structurally simple yet promising molecule, stands as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] While direct biological data on this specific molecule is nascent, its structural motifs are shared with compounds exhibiting significant activity across oncology, immunology, and neurology. This in-depth technical guide synthesizes the available evidence on structurally related compounds to propose and explore high-potential therapeutic targets for this compound and its derivatives. We will delve into the mechanistic rationale behind each proposed target, provide detailed, field-proven experimental protocols for validation, and present a logical framework for advancing a drug discovery program centered on this scaffold.
Introduction: The this compound Scaffold - A Molecule of Latent Potential
This compound (PubChem CID: 14320456) is a substituted phenol characterized by an ethylaminomethyl group at the para position.[2] Its utility as a synthetic intermediate for analgesics and antihistamines suggests inherent bioactivity and the potential for favorable drug-like properties.[1] The exploration of its therapeutic targets is a logical step towards unlocking its full potential. This guide will navigate the deductive process of target identification based on chemical similarity and provide the practical tools for empirical validation.
The core hypothesis of this guide is that the therapeutic potential of this compound can be logically extrapolated from the known activities of three classes of structurally related compounds:
-
4-Substituted Phenols: Known for their influence on melanogenesis and immune responses.
-
Phenolic Schiff Bases: Investigated for their anticancer and antimicrobial properties.
-
Bioisosteres and Analogs of CNS-Active Drugs: Including antihistamines and analgesics.
Proposed Therapeutic Target Class 1: Enzymes in Melanogenesis and Immuno-Oncology
The presence of a 4-substituted phenol moiety in the subject molecule strongly suggests an interaction with the melanin synthesis pathway and a potential to modulate anti-tumor immune responses. Structurally related 4-substituted phenols have been shown to induce vitiligo and antimelanoma immunity.[3][4]
Primary Target: Tyrosinase
Mechanistic Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a validated strategy for treating hyperpigmentation and for inducing antimelanoma responses.[5][6][7] 4-substituted phenols can act as inhibitors of tyrosinase, leading to a reduction in melanin production.[3][4] This inhibition can also lead to the formation of reactive quinones that can act as haptens, increasing the immunogenicity of melanosomal proteins and triggering a T-cell response against melanoma cells.[3][4]
Experimental Validation Workflow:
Figure 1: Workflow for validating this compound as a tyrosinase inhibitor.
Detailed Protocol: Mushroom Tyrosinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and established methodologies.[8]
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Prepare a range of concentrations of this compound (test compound) and a known inhibitor like kojic acid (positive control) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer
-
Test compound solution (or control)
-
Mushroom tyrosinase solution
-
-
Incubate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-510 nm using a microplate reader.[9][10]
-
Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value.
-
| Parameter | Description | Acceptance Criteria |
| IC50 | Concentration of the compound that inhibits 50% of tyrosinase activity. | < 10 µM for a potent inhibitor. |
| Mechanism of Inhibition | Determined by Lineweaver-Burk or Michaelis-Menten kinetics. | Competitive, non-competitive, or uncompetitive. |
Table 1: Key parameters for evaluating tyrosinase inhibition.
Secondary Target: Induction of Anti-Melanoma Immunity
Mechanistic Rationale: Beyond direct enzyme inhibition, the interaction of phenolic compounds with melanoma cells can induce an immune response. This can occur through the release of damage-associated molecular patterns (DAMPs) from dying tumor cells and the presentation of tumor antigens by dendritic cells (DCs) to T-cells.[11][12]
Experimental Validation Workflow:
Figure 2: Workflow for assessing T-cell activation by this compound.
Detailed Protocol: T-Cell Activation Assay
This protocol outlines a common method for assessing the immunomodulatory effects of a compound.[13][14][15][16]
-
Cell Preparation:
-
Culture a human melanoma cell line (e.g., A375).
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Optionally, isolate CD8+ T-cells from PBMCs for a more specific assay.
-
-
Co-culture and Treatment:
-
Plate melanoma cells in a 96-well plate and allow them to adhere.
-
Treat the melanoma cells with various concentrations of this compound for 24 hours.
-
Wash the cells to remove the compound.
-
Add PBMCs or isolated T-cells to the wells containing the treated melanoma cells.
-
Co-culture for 72-96 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with fluorescently-labeled antibodies against T-cell markers (CD3, CD8) and activation markers (CD25, CD69), and analyze using a flow cytometer to quantify the percentage of activated T-cells.[17]
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of key pro-inflammatory cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array.[17]
-
| Endpoint | Description | Expected Outcome for an Immunostimulatory Compound |
| CD25/CD69 Expression | Upregulation of these markers on T-cells indicates activation. | Dose-dependent increase in the percentage of CD25+/CD69+ T-cells. |
| IFN-γ / TNF-α Secretion | Release of these cytokines is a hallmark of an effector T-cell response. | Increased concentration in the culture supernatant. |
Table 2: Endpoints for T-cell activation assays.
Proposed Therapeutic Target Class 2: Central Nervous System Receptors
The documented use of this compound as a precursor for CNS drugs strongly implies that its scaffold is amenable to interacting with CNS targets.[1]
Primary Target: Histamine H1 Receptor (H1R)
Mechanistic Rationale: Many first-generation antihistamines are ethylamine derivatives with two aryl groups.[18][19] The this compound scaffold shares key structural features with these H1R antagonists, suggesting it could serve as a novel backbone for such compounds.[20][21]
Experimental Validation Workflow:
Figure 3: Workflow for validating H1R antagonism.
Detailed Protocol: Radioligand Binding Assay for H1R
This protocol is based on established methods for determining receptor binding affinity.[22][23][24]
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes
-
A radiolabeled H1R antagonist (e.g., [³H]-mepyramine) at a concentration near its Kd.
-
Increasing concentrations of this compound or a known H1R antagonist (e.g., diphenhydramine) as a positive control.
-
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
| Parameter | Description | Significance |
| Ki | The concentration of the competing ligand that will bind to half the binding sites at equilibrium. | A lower Ki value indicates higher binding affinity. |
Table 3: Key parameter for H1R binding assays.
Functional Assay: Calcium Flux
H1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[25][26] A functional assay can measure the ability of this compound to block this effect. This is typically done using a fluorescent calcium indicator (e.g., Fluo-4) in H1R-expressing cells and measuring the change in fluorescence upon stimulation with histamine in the presence and absence of the test compound.
Exploratory Target: Opioid Receptors
Mechanistic Rationale: The use of this compound as an intermediate for analgesics suggests a potential interaction with opioid receptors.[1] While the structural similarity is less direct than with antihistamines, the phenolic and ethylamine moieties are present in some opioid receptor modulators.[27][28][29][30][31] This represents an exploratory avenue for this scaffold.
Experimental Approach: A similar approach to the H1R validation can be used, starting with radioligand binding assays for the mu, delta, and kappa opioid receptors, followed by functional assays (e.g., cAMP measurement or β-arrestin recruitment assays) to determine agonist or antagonist activity.
Proposed Therapeutic Target Class 3: Enzymes in Cancer Metabolism
The structural similarity of this compound to aminophenol-containing anticancer agents warrants an investigation into its potential role in modulating cancer-relevant enzymes.
Primary Target: Cytochrome P450 1A1 (CYP1A1)
Mechanistic Rationale: Some antitumor benzothiazoles containing a 2-(4-amino-3-methylphenyl) moiety exert their selective and potent effects through biotransformation by CYP1A1 in sensitive cancer cells. This suggests that the aminophenol substructure can be a substrate for CYP1A1, leading to the formation of active metabolites.
Experimental Validation Workflow:
Figure 4: Workflow for evaluating CYP1A1 induction.
Detailed Protocol: CYP1A1 Induction Reporter Assay
This protocol utilizes a commercially available reporter gene assay system.[32]
-
Cell Culture:
-
Use a cell line (e.g., HepG2) that is suitable for CYP induction studies.
-
Utilize a kit containing a plasmid with a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of the human CYP1A1 promoter.
-
-
Assay Procedure:
-
Transfect the cells with the reporter plasmid.
-
Treat the transfected cells with various concentrations of this compound, a known CYP1A1 inducer (e.g., omeprazole) as a positive control, and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Determine the EC50 (the concentration that produces 50% of the maximal induction).
-
| Parameter | Description | Significance |
| Fold Induction | The increase in reporter gene expression compared to the baseline. | Indicates the potency of the compound as an inducer. |
| EC50 | The concentration for half-maximal induction. | A lower EC50 indicates a more potent inducer. |
Table 4: Key parameters for CYP1A1 induction assays.
For a more comprehensive evaluation, follow-up studies using primary human hepatocytes are recommended to measure changes in CYP1A1 mRNA expression and enzyme activity.[33][34][35]
Conclusion and Future Directions
While this compound is a relatively understudied molecule in terms of its direct biological effects, a systematic, hypothesis-driven approach based on the activities of structurally related compounds reveals a rich landscape of potential therapeutic targets. The most promising avenues for investigation lie in immuno-oncology (targeting tyrosinase and T-cell responses), CNS disorders (targeting the histamine H1 receptor), and cancer metabolism (via CYP1A1 induction).
The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic validation of these targets. Successful validation of any of these hypotheses would position this compound as a valuable lead scaffold for the development of novel therapeutics in these high-need areas. Future work should focus on synthesizing a library of derivatives to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties for the validated target.
References
- 1. Induction of systemic anti-melanoma immunity through intratumoral TLR-7/8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Target Identification and Validation at MDC [md.catapult.org.uk]
- 5. Drug design of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]
- 8. attogene.com [attogene.com]
- 9. Amplite® Colorimetric Tyrosinase Assay Kit | AAT Bioquest [aatbio.com]
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- 15. horizondiscovery.com [horizondiscovery.com]
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- 21. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
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- 25. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
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Methodological & Application
Quantitative Analysis of 4-[(Ethylamino)methyl]phenol using a Stability-Indicating HPLC-UV Method
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-[(Ethylamino)methyl]phenol. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol encompassing method parameters, system suitability criteria, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. The method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision for the analysis of the active pharmaceutical ingredient (API) in bulk form and during stability studies. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and application.
Introduction and Scientific Principle
This compound is a phenolic compound of interest in pharmaceutical development.[1] Accurate and reliable quantification of this analyte is critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[2][3]
This method is based on reversed-phase chromatography (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is well-retained on a C18 column. The mobile phase composition is optimized to achieve a suitable retention time, sharp peak shape, and resolution from potential impurities or degradants. The inclusion of an acidic modifier in the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group, ensuring consistent retention and improved peak symmetry.[3][4] Detection is performed at the analyte's maximum UV absorbance wavelength (λmax), which provides the highest sensitivity for quantification.
To ensure the method is suitable for stability studies, forced degradation is performed to demonstrate specificity and establish the method as stability-indicating.[5][6] This process involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and proving the method can resolve the parent peak from these degradants.[7][8]
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water, filtered through a 0.45 µm membrane
-
Acid: Orthophosphoric acid (AR grade)
-
Base: Sodium hydroxide (AR grade)
-
Oxidizing Agent: Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis or DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire™ C18)[3] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm[9] |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Rationale for Parameter Selection:
-
Column: A C18 column is the standard for reversed-phase separation of moderately polar compounds like phenols.[10][11] The 250 mm length provides sufficient theoretical plates for good resolution.
-
Mobile Phase: A mixture of acetonitrile and acidified water provides good separation efficiency. Phosphoric acid adjusts the pH to ~2.5, ensuring the phenolic group (pKa ~10) is fully protonated, leading to a single, sharp chromatographic peak.
-
Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance between 270-280 nm. 274 nm is chosen as a representative λmax for this class of compounds, offering high sensitivity.[9]
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and minimizes viscosity fluctuations.
Step-by-Step Protocols
Preparation of Solutions
-
0.1% Phosphoric Acid (Aqueous Mobile Phase): Add 1.0 mL of orthophosphoric acid to 1000 mL of deionized water. Mix thoroughly.
-
Mobile Phase (Acetonitrile:Aqueous, 30:70): Mix 300 mL of acetonitrile with 700 mL of 0.1% Phosphoric Acid. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for calibration and routine analysis.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC analysis from preparation to reporting.
System Suitability Test (SST)
Before starting any analysis, the system's performance must be verified. This ensures that the chromatographic system is adequate for the intended analysis.[12]
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Calculate the parameters below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | Not More Than (NMT) 2.0% for 5 replicate injections |
| % RSD of Retention Time | NMT 1.0% for 5 replicate injections |
Rationale: These criteria confirm the column's efficiency (Plates), peak symmetry (Tailing Factor), and the precision of the pump and injector (% RSD). Passing SST is mandatory before proceeding with sample analysis.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R2) guidelines.[13][14]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
Procedure:
-
Blank Injection: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Prepare a solution of this compound (~1000 µg/mL) and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.[7]
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before dilution and injection.
-
Analyze all stressed samples by HPLC with a Diode Array Detector (DAD) to assess peak purity.
Acceptance Criteria:
-
The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index of the analyte peak in stressed samples should pass, confirming no co-eluting peaks.
-
Significant degradation (5-20%) should be observed to demonstrate the stability-indicating nature of the method.[6]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
Procedure:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added.[15]
Procedure:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo or blank matrix.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Procedure:
-
Repeatability (Intra-day Precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if possible.
Acceptance Criteria:
-
The % RSD for the set of six measurements should be NMT 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ value should be verified by analyzing a sample at this concentration, which should yield results with acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., %RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
Procedure:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., vary acetonitrile content by ±2% absolute)
-
-
Inject the Working Standard Solution and evaluate the impact on SST parameters.
Acceptance Criteria:
-
System suitability parameters (tailing factor, plate count, %RSD) must remain within the acceptance criteria.
-
The retention time may shift, but resolution between critical peaks should be maintained.
Validation Logic Diagram
Caption: Logical relationship of ICH validation parameters for an analytical method.
Conclusion
The described RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust over the defined range. Forced degradation studies confirm its stability-indicating nature, making it highly suitable for routine quality control and stability assessment in a regulated pharmaceutical environment. Adherence to the outlined system suitability and validation protocols will ensure the generation of high-quality, defensible data.
References
- 1. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ijrpp.com [ijrpp.com]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. epa.gov [epa.gov]
- 10. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. actascientific.com [actascientific.com]
Application Notes and Protocols for the Use of 4-[(Ethylamino)methyl]phenol in Cell Culture Assays
Introduction: A Phenolic Compound with Adrenergic Agonist Potential
4-[(Ethylamino)methyl]phenol is a small molecule whose structural resemblance to known catecholamines, such as epinephrine and norepinephrine, suggests its potential as a modulator of adrenergic signaling pathways. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are integral to a vast array of physiological processes and are prominent targets in drug discovery.[1] These receptors are broadly classified into α- and β-adrenergic subtypes, which, upon activation, trigger distinct downstream signaling cascades.[2]
β-adrenergic receptors, for instance, typically couple to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cyclic AMP (cAMP).[3] This elevation in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors and enzymes, thereby modulating cellular processes like proliferation, metabolism, and survival. Another significant pathway engaged by adrenergic receptors is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which plays a central role in cell growth and differentiation.[2]
Given the structural features of this compound, we hypothesize that it may function as an adrenergic agonist. This application note provides a comprehensive framework and detailed protocols for researchers to systematically investigate the biological activity of this compound in cell culture. The following sections outline a logical workflow, beginning with fundamental cytotoxicity assessments to establish a viable working concentration range, followed by functional assays to explore its impact on cell proliferation and to dissect its potential mechanism of action through the adrenergic signaling cascade.
Chemical and Physical Properties
A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-((Ethylamino)methyl)phenol | [4] |
| CAS Number | 45966-19-6 | |
| Molecular Formula | C₉H₁₃NO | [4] |
| Molecular Weight | 151.21 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Insoluble in water. Soluble in DMSO. | [5][6] |
Note: Detailed solubility studies for this compound are not widely available. It is recommended to perform solubility tests in the desired solvent (e.g., DMSO) before preparing stock solutions.
Experimental Workflow: From Cytotoxicity to Mechanism of Action
A systematic approach is essential to characterize the cellular effects of a novel compound. The proposed workflow is designed to first establish a safe therapeutic window and then to probe the biological activity and signaling pathway.
Experimental workflow for characterizing this compound.
Protocols
PART 1: Reagent Preparation and Cell Culture
1.1. Preparation of this compound Stock Solution
Causality: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.[6]
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
1.2. Cell Line Selection and Maintenance
Causality: The choice of cell line is critical and should be based on the expression of adrenergic receptors to ensure a relevant biological system for testing the hypothesis.
-
Recommended Cell Lines:
-
HEK293 cells stably expressing the β2-adrenergic receptor: Ideal for specific receptor-mediated signaling studies.[7][8]
-
MCF-10A (non-tumorigenic breast epithelial cells) or MCF-7 (breast cancer cells): Known to express β2-adrenergic receptors and show responses to adrenergic agonists.[9]
-
HL-60 or U-937 (myelomonocytic cell lines): These have been shown to express high numbers of β-adrenergic receptors.[10]
-
-
Culture Conditions:
-
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
-
PART 2: Cytotoxicity Assessment using MTT Assay
Causality: The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[11] This is a crucial first step to determine the concentration range of the compound that is not toxic to the cells, ensuring that subsequent functional assays are not confounded by cell death.
Protocol:
-
Seed the chosen cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the for-mazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).
PART 3: Functional Assay - Cell Proliferation
Causality: Adrenergic signaling can have dual effects on cell proliferation, either stimulating or inhibiting it depending on the cell type and context.[9] This assay will determine the functional consequence of treating cells with non-toxic concentrations of the compound.
Protocol:
This assay can be performed using the MTT protocol described above, but with a focus on non-toxic concentrations of this compound (e.g., below the IC20). The incubation period may be extended (e.g., up to 72 hours) to observe significant changes in cell number.
PART 4: Mechanistic Assays
4.1. cAMP Accumulation Assay
Causality: As a key second messenger in the β-adrenergic signaling pathway, measuring intracellular cAMP levels is a direct way to assess the activation of Gs-coupled receptors.[3] An increase in cAMP in response to the compound would strongly support its role as a β-adrenergic agonist.
Protocol:
Commercially available cAMP assay kits (e.g., ELISA-based or bioluminescent assays) are recommended for their sensitivity and high-throughput capabilities.[3][14][15] The general steps are as follows:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Stimulate the cells with various non-toxic concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a known adrenergic agonist (e.g., isoproterenol) as a positive control and a vehicle control.
-
Lyse the cells to release intracellular cAMP.
-
Follow the specific instructions of the chosen commercial kit to measure cAMP levels. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to an anti-cAMP antibody.
-
The signal is then detected using a plate reader, and the concentration of cAMP in the samples is determined by comparison to a standard curve.
4.2. ERK Phosphorylation Assay (Western Blot)
Causality: The MAPK/ERK pathway is another important downstream target of adrenergic signaling.[2] Measuring the phosphorylation of ERK1/2 (p-ERK) provides evidence for the activation of this pathway. Western blotting is a standard technique to detect specific proteins and their phosphorylation status.[16][17][18]
Western blot workflow for p-ERK detection.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.[2]
-
Treat the cells with this compound at selected concentrations for a short duration (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe it with an antibody against total ERK1/2.[2][19]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK to determine the extent of ERK activation.
-
Data Interpretation and Expected Outcomes
-
Cytotoxicity: A dose-dependent decrease in cell viability is expected at higher concentrations of the compound. The IC50 value will define the compound's toxicity, and concentrations well below this value should be used for functional and mechanistic studies.
-
Cell Proliferation: The compound may either increase or decrease cell proliferation, depending on the cell line. The results will indicate a functional effect of the compound on cell growth.
-
cAMP Accumulation: If this compound acts as a β-adrenergic agonist, a dose-dependent increase in intracellular cAMP levels is expected.
-
ERK Phosphorylation: Activation of the adrenergic pathway may lead to a rapid and transient increase in the phosphorylation of ERK1/2.
Safety and Handling
As with any novel chemical, appropriate safety precautions should be taken when handling this compound. Based on safety data for related phenolic compounds, the following is recommended:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[20][21][22][23]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[21][23]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[20][21]
-
Consult the material safety data sheet (MSDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-Glo™ Assay Protocol [promega.jp]
- 4. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Ethylamino-4-methylphenol | 120-37-6 [chemicalbook.com]
- 6. 3-Ethylamino-4-methylphenol, tech. 90% | Fisher Scientific [fishersci.ca]
- 7. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 8. innoprot.com [innoprot.com]
- 9. Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and function of beta-adrenergic receptors in human hematopoietic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GloSensor™ cAMP Assay Protocol [promega.sg]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. carlroth.com [carlroth.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. aksci.com [aksci.com]
Introduction: Unveiling the Synthetic Potential of a Versatile Phenolic Amine
An In-Depth Guide to the Application of 4-[(Ethylamino)methyl]phenol in Organic Synthesis
For inquiries regarding this document, please contact the Applications Science department.
This compound is a bifunctional organic compound featuring a phenol ring substituted with an ethylaminomethyl group at the para position. Its structure presents two key reactive sites: a nucleophilic secondary amine and a weakly acidic phenolic hydroxyl group. This duality makes it a highly valuable and strategic starting material in multi-step organic synthesis, particularly within the pharmaceutical industry. It serves as a key intermediate in the production of certain analgesics and antihistamines.[1] The primary utility of this compound lies in its role as a pre-functionalized scaffold for the synthesis of adrenergic agents, a class of drugs that target the adrenergic receptors of the sympathetic nervous system.
The compound's structure is an analog of the core phenylethanolamine skeleton, which is fundamental to a vast array of neurologically active pharmaceuticals, including β-blockers and β-agonists.[2][3] By providing a ready-made side chain, it allows synthetic chemists to focus on targeted modifications of the phenol group or further elaboration of the amine, streamlining the path to complex molecular targets and facilitating the exploration of structure-activity relationships (SAR).
| Compound Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 45966-19-6 |
| Appearance | Solid (Typical) |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMSO) |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem.[4]
Application Note I: Synthesis of β-Adrenergic Receptor Antagonists (β-Blockers)
The synthesis of β-blockers is a cornerstone of cardiovascular medicine.[5] A predominant class of these drugs are the aryloxypropanolamines. The general and highly convergent synthesis for this class involves two key steps: the formation of a glycidyl ether from a phenol and the subsequent ring-opening of the epoxide with an amine.[5][6] this compound is an ideal substrate for synthesizing novel β-blocker candidates, where its inherent structure becomes part of the final pharmacophore.
Scientific Principle & Causality
The critical step in utilizing this compound for this synthesis is the selective O-alkylation of the phenolic hydroxyl group with an epoxide precursor, typically epichlorohydrin, in the presence of the secondary amine. The phenolic proton is significantly more acidic (pKa ≈ 10) than the proton on the secondary amine (pKa ≈ 11). Therefore, a suitable base will preferentially deprotonate the phenol to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the terminal carbon of epichlorohydrin in an SN2 reaction, displacing the chloride and forming the desired glycidyl ether intermediate. The secondary amine remains largely protonated or non-reactive under these conditions, ensuring high selectivity.
Protocol: Synthesis of a Glycidyl Ether Intermediate
This protocol describes the synthesis of the key intermediate, 2-((4-((ethylamino)methyl)phenoxy)methyl)oxirane, a necessary precursor for aryloxypropanolamine β-blockers.
Materials:
-
This compound
-
Epichlorohydrin (≥99%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution, preventing side reactions. NaH is a non-nucleophilic strong base that irreversibly deprotonates the phenol, driving the reaction towards the phenoxide.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.
-
Epichlorohydrin Addition: Cool the reaction mixture back to 0 °C. Add epichlorohydrin (1.2 eq) dropwise via syringe over 20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold saturated NaHCO₃ solution. Trustworthiness: This step safely neutralizes any unreacted NaH and provides a basic aqueous layer to facilitate the separation of the organic product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure glycidyl ether intermediate.
Application Note II: A Scaffold for Structure-Activity Relationship (SAR) Studies
The value of this compound is amplified in medicinal chemistry, where it serves as an excellent scaffold for generating a library of related compounds for SAR studies.[7][8] The secondary amine and the phenolic hydroxyl can be independently modified to probe their respective roles in binding to a biological target.
Protocol: N-Acetylation of this compound
This protocol provides a standard method for modifying the secondary amine via acylation, a common strategy to alter a compound's polarity, hydrogen bonding capacity, and metabolic stability.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq). Causality: TEA is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl generated during the acylation reaction and driving the equilibrium towards the product.
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise. An immediate white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution. Trustworthiness: The HCl wash removes excess TEA, while the NaHCO₃ wash removes any unreacted acetyl chloride and acidic impurities. This ensures a clean separation and simplifies purification.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the N-acetylated product.
Conclusion
This compound stands out as a strategically valuable building block in modern organic synthesis. Its pre-installed, reactive functional groups offer a streamlined route to complex pharmaceutical targets, most notably within the vast family of adrenergic agents. The ability to perform selective modifications at either the phenolic oxygen or the secondary nitrogen makes it an exceptionally versatile tool for drug discovery campaigns, enabling the rapid generation of compound libraries for detailed structure-activity relationship analysis. The protocols and principles outlined here provide a foundational guide for researchers and scientists to harness the full synthetic potential of this important intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmaceutical Intermediate: 4-[(Ethylamino)methyl]phenol
Introduction: The Strategic Role of 4-[(Ethylamino)methyl]phenol in Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. The selection of key intermediates is a critical determinant of the overall success of a drug synthesis campaign. This compound, a substituted aminophenol, has emerged as a valuable building block, particularly in the synthesis of cardiovascular drugs. Its bifunctional nature, possessing both a nucleophilic secondary amine and a phenolic hydroxyl group, allows for sequential, regioselective reactions to construct complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and quality control of this compound. Furthermore, it delineates its application as a pivotal intermediate in the synthesis of Labetalol, a widely prescribed adrenergic antagonist for the management of hypertension.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and analytical validation required to ensure the integrity of the final active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective handling, purification, and reaction monitoring. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [4][5][6] |
| Molecular Weight | 151.21 g/mol | [4][5][6] |
| Appearance | Off-white to pale yellow crystalline solid | Generic |
| Melting Point | Not widely reported, expected to be in the range of similar aminophenols | Inferred |
| Solubility | Soluble in methanol, ethanol, and aqueous acidic solutions. Sparingly soluble in water. | Inferred |
| CAS Number | 45966-19-6 | [5][6] |
Synthesis of this compound via Reductive Amination
The most direct and widely adopted method for the synthesis of this compound is the reductive amination of 4-hydroxybenzaldehyde with ethylamine.[7][8] This one-pot reaction proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine. The choice of a mild reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde. Sodium borohydride is a suitable and cost-effective choice for this transformation.[8]
Reaction Scheme
Caption: Synthesis of this compound.
Mechanism of Reductive Amination
The reaction mechanism initiates with the nucleophilic attack of the ethylamine on the carbonyl carbon of 4-hydroxybenzaldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a protonated imine (iminium ion). The hydride from sodium borohydride then attacks the electrophilic carbon of the iminium ion to afford the final product, this compound. The slightly acidic conditions required for imine formation are often self-catalyzed by the phenolic proton or trace impurities.
Detailed Laboratory Protocol for Synthesis
Materials and Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ethylamine solution (70% in water, 1.2 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol (solvent)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the ethylamine solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.
-
Re-cool the mixture to 0-5 °C and add sodium borohydride portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Crystallization
The crude this compound can be purified by crystallization.
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the purified crystals under vacuum.
Application in the Synthesis of Labetalol
This compound is a key precursor in the synthesis of Labetalol, an adrenergic antagonist with both α- and β-blocking activities.[1][3] The synthesis involves the alkylation of the secondary amine of this compound with a suitable electrophile, followed by further transformations. A common route utilizes 5-(bromoacetyl)salicylamide as the alkylating agent.
Synthesis of the Precursor: 5-(Bromoacetyl)salicylamide
This intermediate is prepared by the bromination of 5-acetylsalicylamide.[9][10][11]
Reaction Scheme:
Caption: Synthesis of 5-(bromoacetyl)salicylamide.
Protocol: A detailed protocol can be adapted from established methods for the bromination of substituted acetophenones.[11] This typically involves the reaction of 5-acetylsalicylamide with bromine in a suitable solvent like acetic acid.
Final Assembly of Labetalol
The synthesis of Labetalol proceeds via the nucleophilic substitution of the bromine in 5-(bromoacetyl)salicylamide by the secondary amine of this compound, followed by the reduction of the resulting ketone.
Reaction Scheme:
Caption: Final steps in the synthesis of Labetalol.
Protocol: This procedure is adapted from a patent describing the synthesis of Labetalol hydrochloride.[2]
-
Dissolve this compound (1.0 eq) and 5-(bromoacetyl)salicylamide (1.0 eq) in a suitable solvent such as methanol.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq), and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the consumption of starting materials.
-
Once the alkylation is complete, cool the reaction mixture to 0-5 °C.
-
Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up the reaction as described in the synthesis of the intermediate, followed by purification, typically by column chromatography or crystallization, to yield Labetalol.
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A validated, stability-indicating HPLC method is crucial for quantifying the purity of this compound and detecting any process-related impurities or degradation products.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation Protocol:
The proposed HPLC method must be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products under stress conditions (acid, base, oxidation, heat, light).
-
Linearity: Assessed over a concentration range of 50-150% of the nominal concentration, with a correlation coefficient (R²) of ≥ 0.999.
-
Accuracy: Determined by recovery studies at three concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Caption: HPLC Method Validation Workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethyl group (a quartet and a triplet), and the amine and hydroxyl protons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 6.7 - 7.2 | m |
| -CH₂-N | ~3.7 | s |
| -N-CH₂-CH₃ | ~2.7 | q |
| -N-CH₂-CH₃ | ~1.1 | t |
| -OH, -NH | Variable | br s |
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 151. Common fragmentation patterns for benzylamines include the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion or related fragments.
Safety and Handling
This compound, as an aminophenol derivative, requires careful handling to minimize exposure.
Hazard Identification:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
Potential for sensitization.
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile scaffold for the construction of complex drug molecules like Labetalol. The successful implementation of its synthesis and subsequent use relies on a comprehensive understanding of the reaction mechanisms, adherence to detailed protocols for synthesis and purification, and the application of robust analytical methods for quality control. The information provided in this guide serves as a valuable resource for scientists and researchers engaged in the development of efficient and reliable synthetic routes for medicinally important compounds.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2017098520A1 - Process for the preparation of labetalol hydrochloride - Google Patents [patents.google.com]
- 3. Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]
- 5. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
- 6. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gctlc.org [gctlc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 5-(Bromoacetyl)salicylamide | 73866-23-6 | Benchchem [benchchem.com]
- 11. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
Gas chromatography-mass spectrometry (GC-MS) of "4-[(Ethylamino)methyl]phenol"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-[(Ethylamino)methyl]phenol
Introduction: The Analytical Challenge of Polar Phenolic Amines
This compound is a substituted phenolic compound with a secondary amine functional group. Its structure presents a challenge for direct analysis by gas chromatography due to the presence of polar, active hydrogen atoms on both the hydroxyl (-OH) and amine (-NH) groups. These functional groups can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and inconsistent retention times. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying compounds, but its application to polar molecules like this compound necessitates a robust sample preparation strategy to ensure volatility and thermal stability.[1][2]
This application note provides a comprehensive guide for the analysis of this compound using GC-MS, with a focus on a derivatization-based workflow. The protocols and methodologies are designed for researchers, scientists, and drug development professionals who require a reliable and validated method for the characterization of this and similar compounds. It is important to note that while the topic specified the chemical formula C8H11NO, the name "this compound" corresponds to the chemical formula C9H13NO.[3][4] This guide will proceed with the analysis of the compound matching the provided name.
Core Principle: Enhancing Volatility through Derivatization
Direct injection of polar compounds like this compound into a GC-MS system is often unsuccessful. The key to a successful analysis lies in chemical derivatization, a process that modifies the analyte to make it more suitable for GC analysis.[1] For phenolic and amine-containing compounds, silylation is a highly effective and widely used derivatization technique.[5][6]
Silylation involves replacing the active hydrogen atoms in the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group.[1] This transformation has several critical benefits:
-
Increased Volatility: The replacement of polar -OH and -NH groups with -OTMS and -NTMS groups significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte.[1]
-
Enhanced Thermal Stability: The resulting TMS derivatives are more stable at the high temperatures required for GC analysis, preventing on-column degradation.[1]
-
Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.
-
Characteristic Mass Spectra: The TMS derivatives often produce predictable and information-rich mass spectra upon electron ionization, aiding in structural confirmation.
A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[6][7]
Experimental Workflow Overview
The overall analytical process can be broken down into four key stages: Sample Preparation and Extraction, Derivatization, GC-MS Analysis, and Data Interpretation. Each stage must be carefully optimized and validated to ensure the integrity of the final results.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. For aqueous samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common choices.[8]
Protocol 1A: Liquid-Liquid Extraction (LLE)
-
pH Adjustment: Transfer a known volume (e.g., 5 mL) of the aqueous sample into a glass tube. Adjust the pH to approximately 9-10 with a suitable base (e.g., 1M NaOH) to ensure the amine group is in its free base form, enhancing its solubility in organic solvents.
-
Solvent Extraction: Add 5 mL of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[8]
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[9]
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Repeat: Perform the extraction (steps 2-5) two more times, pooling the organic extracts to maximize recovery.
-
Drying and Concentration: Dry the pooled organic extract by passing it through anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dry residue is now ready for derivatization.
Part 2: Silylation (Derivatization)
This step is critical and should be performed in an anhydrous environment to prevent hydrolysis of the silylating reagent.
Protocol 2: BSTFA Derivatization
-
Reagent Preparation: To the dried sample extract, add 100 µL of a suitable solvent (e.g., pyridine or acetone). Acetone has been shown to accelerate silylation reactions significantly.[7]
-
Silylating Agent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. The derivatized sample should be analyzed promptly, although proper hydrolysis of excess reagent can improve long-term stability.[7]
Caption: Silylation of this compound increases volatility for GC-MS.
Part 3: GC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 6890/5973 or equivalent | A standard, reliable system for routine analysis. |
| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity.[10] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane column is a robust choice for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension, balancing analysis time and resolution. |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C; Hold: 5 min | The temperature program should be optimized to ensure good separation from solvent and matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization sources.[11] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation.[11] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan for initial identification and confirmation. SIM mode for enhanced sensitivity and quantitative analysis. |
Data Interpretation and Method Validation
Identification
The identity of the derivatized this compound is confirmed by a combination of two factors:
-
Retention Time (RT): The analyte should consistently elute at the same time under identical chromatographic conditions.
-
Mass Spectrum: The EI mass spectrum should be unique and reproducible. The molecular ion (M+) of the di-TMS derivative is expected at m/z 295. Key fragment ions will result from the cleavage of the silyl groups and the ethylamino side chain. A base peak at m/z 73 [Si(CH3)3]+ is characteristic of TMS derivatives.
Quantification
For quantitative analysis, an internal standard (IS) should be used to correct for variations in extraction efficiency and instrument response. A deuterated analog of the analyte is ideal, but a structurally similar compound not present in the sample can also be used. A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratio of the analyte to the IS versus concentration.
Method Validation
A robust GC-MS method for pharmaceutical analysis must be validated according to guidelines from the International Council for Harmonisation (ICH).[12][13] The validation should assess the following parameters:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte peak. | Ensures the signal is solely from the analyte of interest.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional relationship between concentration and instrument response over a defined range.[12][14] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples.[12] | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% | Demonstrates the consistency of results for repeated analyses of the same sample.[12] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate, temperature ramp). | Assesses the reliability of the method under normal operational variations.[12] |
Conclusion
The GC-MS analysis of this compound is effectively achieved through a well-defined workflow centered on chemical derivatization. By converting the polar analyte into its more volatile and thermally stable di-trimethylsilyl derivative, high-quality chromatographic separation and mass spectrometric identification are possible. The protocols outlined in this application note, when combined with proper method validation, provide a reliable framework for the accurate identification and quantification of this compound in various matrices, supporting research, quality control, and drug development activities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. impactfactor.org [impactfactor.org]
- 3. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-((Ethylamino)methyl)phenol - [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. scispace.com [scispace.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 4-[(Ethylamino)methyl]phenol in Human Plasma and Urine using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-[(Ethylamino)methyl]phenol in human plasma and urine. The protocols provided herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The methodology leverages solid-phase extraction (SPE) for sample cleanup and concentration, ensuring high recovery and minimal matrix effects. All validation parameters are defined in accordance with the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2]
Introduction and Scientific Rationale
This compound is a phenolic compound of interest in pharmaceutical and toxicological research. As a metabolite or a parent compound, its concentration in biological fluids like plasma and urine provides critical data for assessing drug efficacy, safety, and disposition.[3] The inherent polarity and potential for conjugation of phenolic compounds necessitate a highly selective and sensitive analytical method to overcome the complexity of biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior specificity, sensitivity, and speed.[4][5] This method utilizes Multiple Reaction Monitoring (MRM) to isolate a specific precursor ion of the analyte and monitor a unique product ion, significantly reducing background noise and enhancing selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[6]
This guide provides a comprehensive framework, from sample collection and preparation to method validation, grounded in established scientific principles for analyzing phenolic compounds in biological samples.[7][8][9][10]
Pre-Analytical Considerations: Sample Handling and Storage
Maintaining sample integrity from collection to analysis is paramount for reliable bioanalytical data.
-
Blood Collection (for Plasma): Blood samples should be collected in tubes containing K2-EDTA as an anticoagulant. Following collection, tubes should be gently inverted several times and centrifuged at approximately 1500 x g for 10-15 minutes at 4°C within one hour of collection to separate the plasma. The resulting plasma should be transferred to clearly labeled polypropylene tubes.
-
Urine Collection: Urine samples can be collected in sterile containers. For stability, it is often recommended to collect samples over a 24-hour period and to keep them refrigerated during collection.[11] The total volume should be recorded, and an aliquot taken for analysis.
-
Storage: Both plasma and urine samples should be immediately frozen and stored at -70°C or lower until analysis to prevent degradation of the analyte.[11] Long-term stability should be assessed as part of the method validation.
Analytical Method: Sample Preparation and LC-MS/MS
Rationale for Method Selection
Given the polar nature of this compound, a robust sample preparation strategy is required to remove endogenous interferences such as salts, proteins, and phospholipids. Solid-Phase Extraction (SPE) is selected as the primary method due to its efficiency, reproducibility, and potential for automation.[12][13][14] A mixed-mode cation exchange polymer-based SPE sorbent is recommended to leverage both the ionic nature of the ethylamino group and the hydrophobic character of the phenol ring, providing excellent cleanup.
An alternative Liquid-Liquid Extraction (LLE) protocol is also provided, which can be a cost-effective option when SPE is not feasible.[7][9]
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d5 (stable isotope-labeled internal standard, SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Ultrapure water
-
Human plasma and urine (drug-free, K2-EDTA)
-
Mixed-mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
Experimental Workflow Visualization
The overall analytical process from sample receipt to data generation is depicted below.
Caption: High-level overview of the bioanalytical workflow.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma and Urine
This protocol provides a step-by-step guide for extracting the analyte using SPE.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
-
Sample Pre-treatment: Thaw samples on ice. To a 200 µL aliquot of plasma or urine, add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL). Vortex briefly. Add 400 µL of 2% formic acid in water and vortex.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow the sample to pass through under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and SIL-IS with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the cationic charge, releasing the analyte from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE) - Alternative Method
-
Sample Preparation: To a 200 µL aliquot of plasma or urine, add 20 µL of the SIL-IS working solution. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.[7] Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are suggested starting conditions. The specific mass transitions must be optimized by infusing a standard solution of this compound and its SIL-IS.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and speed. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating moderately polar compounds.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good peak shape. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification.[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The ethylamino group is readily protonated. |
| MRM Transitions | Analyte: [M+H]+ → Product IonIS: [M+H]+ → Product Ion | To be determined empirically. For a MW of 151.2, the precursor would be m/z 152.2.[16] |
| Collision Energy | To be optimized | |
| Dwell Time | 100 ms |
Bioanalytical Method Validation (BMV)
The method must be validated to demonstrate it is suitable for its intended purpose.[2] Validation should be performed according to the latest regulatory guidelines from agencies like the FDA and EMA (now harmonized under ICH M10).[1][2][17][18][19][20]
The following tables summarize the key validation experiments and their typical acceptance criteria.
Table 1: System Suitability and Calibration Curve
| Parameter | Experiment | Acceptance Criteria |
| Calibration Curve | Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| LLOQ | The lowest standard on the calibration curve. | Analyte response is at least 5 times the response of the blank. Accuracy within ±20% and precision ≤20%. |
Table 2: Accuracy and Precision
| Parameter | Experiment | Acceptance Criteria |
| Intra-batch Accuracy & Precision | Analyze at least 5 replicates of Quality Control (QC) samples at four levels (LLOQ, Low, Medium, High) in a single run. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Inter-batch Accuracy & Precision | Analyze the four QC levels across at least three different analytical runs on different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
Table 3: Selectivity, Recovery, and Matrix Effect
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix lots for interfering peaks at the retention times of the analyte and IS. | Response of interfering peaks should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS. |
| Recovery | Compare the analyte peak area from extracted samples to post-extraction spiked samples at three QC levels (Low, Medium, High). | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples to a neat solution at Low and High QC levels from at least six matrix lots. | The IS-normalized matrix factor CV should be ≤15%. |
Table 4: Stability
| Parameter | Experiment | Acceptance Criteria |
| Freeze-Thaw Stability | Analyze Low and High QCs after undergoing at least three freeze-thaw cycles. | Mean concentration should be within ±15% of the nominal values. |
| Short-Term (Bench-Top) Stability | Analyze Low and High QCs kept at room temperature for a duration matching expected sample handling time. | Mean concentration should be within ±15% of the nominal values. |
| Long-Term Stability | Analyze Low and High QCs after storage at the intended temperature (-70°C) for a period longer than the study sample storage time. | Mean concentration should be within ±15% of the nominal values. |
| Post-Preparative Stability | Analyze processed samples (in autosampler) after being stored for a period covering the expected run time. | Mean concentration should be within ±15% of the nominal values. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound in human plasma and urine. The detailed protocols for sample preparation using SPE and analysis by LC-MS/MS, combined with a rigorous validation plan based on international regulatory standards, ensure the generation of high-quality, reliable, and defensible bioanalytical data. Adherence to these guidelines will enable accurate characterization of the pharmacokinetic and toxicokinetic properties of this compound.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pjoes.com [pjoes.com]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. benchchem.com [benchchem.com]
- 7. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of different extraction approaches for the determination of phenolic compounds and their metabolites in plasma by nanoLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review [mdpi.com]
- 15. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenol, 3-(ethylamino)-4-methyl- [webbook.nist.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. fda.gov [fda.gov]
Application Notes & Protocols: Leveraging 4-[(Ethylamino)methyl]phenol as a Versatile Building Block for Novel Enzyme Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic use of 4-[(Ethylamino)methyl]phenol as a foundational scaffold in the design and synthesis of potent and selective enzyme inhibitors. We delve into the intrinsic chemical properties of this building block that make it a valuable starting point for inhibitor development, with a particular focus on its application in creating inhibitors for Fatty Acid Amide Hydrolase (FAAH) and various protein kinases. This guide offers detailed, step-by-step protocols for chemical synthesis and subsequent in vitro and cellular-based biological evaluation, supported by mechanistic insights and data interpretation guidelines.
Introduction: The Strategic Value of this compound
This compound is an aromatic amine characterized by a phenol group, a secondary ethylamine, and a methyl group attached to a benzene ring.[1][2] Its molecular weight is 151.21 g/mol and its formula is C₉H₁₃NO.[2] This unique combination of functional groups provides a versatile platform for medicinal chemists.
-
The Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a critical feature, acting as a hydrogen bond donor and/or acceptor. This allows it to form key interactions with amino acid residues in the active site of target enzymes, such as serine, threonine, or tyrosine, or with the peptide backbone.[3] In many enzyme classes, including metalloenzymes, the phenol can act as a ligand for metal ions like Zn2+ present in the active site.[4][5]
-
The Ethylamino Group: The secondary amine provides a basic center that can be protonated under physiological conditions. This allows for the formation of crucial salt bridges or strong hydrogen bonds with acidic residues like aspartate or glutamate in the enzyme's binding pocket.[6][7] Furthermore, this amine serves as a convenient chemical handle for synthetic elaboration, enabling the attachment of various pharmacophoric groups to explore structure-activity relationships (SAR).
-
The Aromatic Ring: The phenyl ring offers a rigid scaffold that can be readily functionalized. It participates in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the enzyme active site, contributing significantly to binding affinity.[6]
These features make this compound a privileged scaffold for developing inhibitors against diverse enzyme families implicated in a range of pathologies.
Application I: Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Background: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, most notably the endocannabinoid anandamide.[8][9] Inhibiting FAAH increases endogenous anandamide levels, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[8][10] The this compound scaffold can be elaborated to create potent FAAH inhibitors.
Workflow for FAAH Inhibitor Synthesis and Evaluation
Caption: FAAH Inhibitor Development Workflow.
Protocol 2.1: Synthesis of a Representative FAAH Inhibitor
This protocol describes a representative synthesis of an N-acylated derivative of this compound. The acyl group is chosen to mimic the fatty acid portion of the natural substrate.
Objective: To acylate the secondary amine of this compound to produce a potential FAAH inhibitor.
Materials:
-
This compound
-
Acyl chloride (e.g., decanoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution. The reaction is often exothermic. Maintain the temperature at 0 °C using an ice bath for controlled reaction kinetics.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2.2: In Vitro FAAH Inhibition Assay (Fluorometric)
This assay determines the inhibitor's potency (IC₅₀) by measuring its effect on FAAH enzymatic activity.[8][11]
Principle: The FAAH enzyme hydrolyzes a synthetic, non-fluorescent substrate (e.g., AMC-arachidonoyl amide) to release a highly fluorescent product (7-amino-4-methylcoumarin, AMC).[11] The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.
Materials:
-
Human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Test inhibitor and a known FAAH inhibitor (positive control, e.g., URB597)[13]
-
DMSO for compound dilution
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[11][12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the diluted compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
Include "no-enzyme" and "no-inhibitor" (vehicle) controls.
-
-
Enzyme Addition: Add the diluted FAAH enzyme solution to each well (except the no-enzyme control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (e.g., 30 minutes, endpoint mode).
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. Potent inhibitors typically exhibit IC₅₀ values in the nanomolar range.[13]
| Compound Type | Target | Typical IC₅₀ Range | Reference |
| Carbamate-based | FAAH | 5 nM - 10 µM | [13][14] |
| α-Ketoheterocycle | FAAH | 10 nM - 500 nM | [15] |
| Urea-based | FAAH | 28 nM - 1 µM | [9] |
Application II: Development of Protein Kinase Inhibitors
Background: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of cancer and other diseases.[16][17] The this compound scaffold is a component of several known kinase inhibitors, where the phenol often interacts with the hinge region of the kinase ATP-binding pocket.[18]
Workflow for Kinase Inhibitor Development
Caption: Kinase Inhibitor Development Workflow.
Protocol 3.1: Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol outlines a common synthetic strategy, such as a Suzuki or Buchwald-Hartwig coupling, to append a heterocyclic system (common in kinase inhibitors) to the phenol-containing scaffold.
Objective: To couple a heterocyclic moiety to the aromatic ring of a protected this compound derivative.
Materials:
-
A halogenated derivative of this compound (e.g., bromo-substituted, with the phenol and amine protected).
-
A boronic acid or ester of the desired heterocycle (for Suzuki coupling).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent (e.g., Dioxane, Toluene, DMF).
Procedure:
-
Protection: Protect the phenol (e.g., as a methyl or benzyl ether) and the amine (e.g., as a Boc carbamate) of the starting material using standard procedures. Halogenate the aromatic ring if necessary.
-
Reaction Setup: In a reaction vessel, combine the protected, halogenated starting material (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing and Reaction: Degas the solvent and add it to the reaction vessel. Heat the mixture under an inert atmosphere to the required temperature (e.g., 80-110 °C) for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the coupled product by column chromatography.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., BBr₃ for methyl ether, hydrogenation for benzyl ether, TFA for Boc group) to yield the final kinase inhibitor.
-
Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.
Protocol 3.2: Cellular Target Engagement Assay (NanoBRET™)
Biochemical assays can sometimes be misleading; it is crucial to confirm that an inhibitor can bind its target in the complex environment of a living cell.[19][20] The NanoBRET™ assay is a powerful tool for this purpose.[21]
Principle: This assay measures compound binding to a specific kinase target in live cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[21]
Materials:
-
Cells engineered to express the NanoLuc®-kinase fusion protein.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
NanoBRET™ Tracer.
-
Test inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered light (450 nm and >600 nm).
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate and incubate to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test inhibitor to the wells.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a set period (e.g., 2 hours).
-
Measurement: Measure the luminescence at 450 nm and >600 nm using a plate reader.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ for target engagement.
-
Data Interpretation: A potent and cell-permeable inhibitor will show a low IC₅₀ value in this assay, confirming it can reach and bind its intracellular target. A large discrepancy between biochemical IC₅₀ and NanoBRET™ IC₅₀ may indicate poor cell permeability or other cellular factors affecting compound activity.[19]
| Assay Type | Information Provided | Typical Output | Reference |
| Biochemical Kinase Assay | Direct measure of enzyme inhibition | IC₅₀ (potency) | [17] |
| NanoBRET™ Target Engagement | Measures compound binding in live cells | IC₅₀ (target engagement) | [21] |
| Cellular Phosphorylation Assay | Functional inhibition of kinase activity | IC₅₀ (functional effect) | [21] |
| BaF3 Proliferation Assay | Effect on kinase-dependent cell survival | GI₅₀ (growth inhibition) | [21] |
Structural Insights: X-ray Crystallography
To fully understand the mechanism of inhibition and to guide further optimization, obtaining an X-ray crystal structure of the inhibitor bound to its target enzyme is invaluable.[22] This provides a high-resolution, three-dimensional view of the binding mode.
Key Insights from Crystallography:
-
Binding Pose: Confirms the exact orientation of the inhibitor in the active site.[23][24]
-
Key Interactions: Reveals the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the inhibitor and the enzyme. For inhibitors derived from this compound, this would confirm the role of the phenol and amine groups.[25][26]
-
Structure-Activity Relationship (SAR) Rationalization: Explains why certain chemical modifications increase or decrease potency.[6][27][28]
-
Rational Design: Provides a structural blueprint for designing next-generation inhibitors with improved affinity and selectivity.[22]
Conclusion
This compound is a highly valuable and versatile starting material for the development of enzyme inhibitors. Its inherent structural and chemical features provide a solid foundation for establishing critical binding interactions with diverse enzyme targets. By employing the synthetic and biological evaluation protocols detailed in this guide, researchers can effectively leverage this building block to discover and optimize novel therapeutic agents for a wide range of diseases. The progression from synthesis to biochemical screening and finally to cellular target validation provides a robust and reliable pathway for advancing promising compounds in drug discovery programs.
References
- 1. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Hologram QSAR Models of 4-[(Diethylamino)methyl]-phenol Inhibitors of Acetyl/Butyrylcholinesterase Enzymes as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest [proquest.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-[(Ethylamino)methyl]phenol in the Synthesis of Next-Generation Antihistamines and Analgesics
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Foreword: Unlocking Therapeutic Potential with a Versatile Intermediate
In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material or a key intermediate can dictate the viability of a drug candidate's journey from laboratory to clinic. 4-[(Ethylamino)methyl]phenol stands out as a deceptively simple yet powerful molecular scaffold. Its structure, featuring a reactive phenol, a secondary amine, and a stable aromatic ring, presents a triad of functional handles for strategic chemical modification.
This document serves as a technical guide for researchers, chemists, and drug development professionals, elucidating the pivotal role of this compound as a key intermediate in the synthesis of novel antihistaminic and analgesic compounds.[1] We will move beyond mere procedural outlines to explore the underlying chemical logic and structure-activity relationships (SAR) that make this compound a valuable asset in the pharmacopeia of synthetic building blocks. The protocols herein are designed to be robust and self-validating, providing a foundation for innovation in therapeutic design.
Section 1: The Pharmacophoric Significance of the Phenolic Amine Core
The therapeutic efficacy of many antihistamines and analgesics is deeply rooted in their molecular architecture. The this compound structure contains a classic pharmacophore—an aromatic ring linked to a basic amine group—that is fundamental for interaction with various biological targets.
-
For Antihistaminic Activity: The phenol group is a known contributor to anti-allergic and anti-inflammatory properties.[2][3][4] Phenolic compounds can inhibit the release of histamine from mast cells and modulate allergic immune responses.[2][5] The ethylamino group provides a basic nitrogen center, a common feature in H1-antihistamines, which is crucial for forming an ionic bond with a conserved aspartate residue in the H1 receptor. The distance between the aromatic ring and the amine is a critical parameter for receptor affinity.
-
For Analgesic Activity: The structure-activity relationships of numerous analgesic drug classes, including both opioid and non-opioid agents, highlight the importance of a phenol or a masked phenol (e.g., a methoxy group) and a tertiary or secondary amine.[6][7] This arrangement is vital for crossing the blood-brain barrier and interacting with central nervous system targets. The phenolic hydroxyl can act as a hydrogen bond donor, while the amine serves as a proton acceptor, facilitating receptor binding.[7]
By starting with this compound, a synthetic chemist has already incorporated these essential pharmacophoric elements, streamlining the path to a biologically active molecule.
Section 2: Application in the Synthesis of a Novel H1-Antihistamine Agent
Causality and Rationale: First-generation antihistamines are often associated with sedation due to their lipophilicity and ability to cross the blood-brain barrier. Modern drug design aims to increase polarity and selectivity for the peripheral H1 receptor. The following protocol describes the synthesis of a novel antihistamine candidate by coupling this compound with a polar heterocyclic moiety. This strategy aims to retain the core H1-receptor binding features while improving the pharmacokinetic profile to reduce sedative effects.
Protocol 1: Synthesis of 4-({Ethyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenol
This two-step synthesis involves an initial N-alkylation of this compound with a suitable chloro-functionalized linker, followed by a nucleophilic substitution with a pyrazole heterocycle.
Experimental Workflow Diagram
Caption: Synthetic workflow for a novel H1-antihistamine candidate.
Materials and Reagents:
-
This compound (≥97%)
-
1-Bromo-2-chloroethane (≥98%)
-
4-Methylpyrazole (≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile (MeCN), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Step 1: Synthesis of 4-{[Chloroethyl(ethyl)amino]methyl}phenol (Intermediate 1)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (15.1 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Add 150 mL of anhydrous acetonitrile. The suspension is stirred vigorously.
-
Add 1-bromo-2-chloroethane (15.7 g, 0.11 mol) dropwise to the mixture at room temperature. The choice of a bromo-chloro alkane allows for selective reaction at the more labile bromine position while leaving the chlorine for the subsequent step.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/EtOAc).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate. The product is purified by flash column chromatography on silica gel.
-
-
Step 2: Synthesis of 4-({Ethyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenol (Final Product)
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion) and wash with anhydrous hexane to remove mineral oil.
-
Carefully add 100 mL of anhydrous DMF.
-
Add 4-methylpyrazole (8.2 g, 0.1 mol) portion-wise at 0°C. The use of a strong base like NaH is necessary to deprotonate the pyrazole, forming a potent nucleophile.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of Intermediate 1 (21.3 g, 0.1 mol) in 50 mL of anhydrous DMF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
-
Data Summary Table
| Parameter | Step 1 (Intermediate) | Step 2 (Final Product) |
| Reaction Type | N-Alkylation | Nucleophilic Substitution |
| Key Reagents | K₂CO₃, 1-Bromo-2-chloroethane | NaH, 4-Methylpyrazole |
| Solvent | Acetonitrile | DMF |
| Temperature | Reflux (~82°C) | 0°C to Room Temp. |
| Typical Yield | 75-85% | 65-75% |
| Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) |
| Analytical Methods | TLC, ¹H NMR, GC-MS | TLC, ¹H NMR, ¹³C NMR, HRMS |
Section 3: Application in the Synthesis of a Novel Non-Opioid Analgesic Agent
Causality and Rationale: The structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other non-opioid analgesics can be accessed via modification of a phenolic core. By esterifying the phenolic hydroxyl group of this compound with an aromatic acid chloride, we can create a molecule that combines the phenolic amine scaffold with a structure reminiscent of salicylate or fenamate analgesics. This approach aims to develop a compound with potential cyclooxygenase (COX) inhibitory activity or other novel analgesic mechanisms.
Protocol 2: Synthesis of 4-[(Ethylamino)methyl]phenyl 2-chlorobenzoate
This is a straightforward one-step synthesis involving an acylation reaction. The choice of 2-chlorobenzoyl chloride is based on the structure-activity relationships of fenamate-class NSAIDs, where halogen substitution on the aromatic ring often enhances activity.
Experimental Workflow Diagram
Caption: Synthetic workflow for a novel non-opioid analgesic candidate.
Materials and Reagents:
-
This compound (≥97%)
-
2-Chlorobenzoyl chloride (≥99%)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve this compound (15.1 g, 0.1 mol) in 200 mL of anhydrous dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (12.1 g, 16.7 mL, 0.12 mol). TEA is used as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion.
-
-
Acylation:
-
Add a solution of 2-chlorobenzoyl chloride (19.2 g, 0.11 mol) in 50 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 9:1 DCM/Methanol).
-
-
Work-up and Purification:
-
Pour the reaction mixture into 150 mL of water.
-
Separate the organic layer. Wash it sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a gradient of DCM to 95:5 DCM/Methanol) to obtain the pure product.
-
Data Summary Table
| Parameter | Value |
| Reaction Type | O-Acylation (Esterification) |
| Key Reagents | 2-Chlorobenzoyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temp. |
| Typical Yield | 85-95% |
| Purity (Post-Purification) | >99% (HPLC) |
| Analytical Methods | TLC, ¹H NMR, ¹³C NMR, IR Spectroscopy, HRMS |
Section 4: Analytical Characterization and Quality Control
To ensure the trustworthiness of these protocols, rigorous analytical validation is required at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the primary method for tracking the consumption of starting materials and the formation of products.
-
Structural Confirmation: The identity and structure of intermediates and final products must be unequivocally confirmed using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile intermediates.[8][9]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compounds.[10] A purity level of ≥98% is typically required for subsequent biological screening. Method 8041A from the EPA provides a robust framework for the GC analysis of phenolic compounds, which can be adapted for intermediates.[11]
By integrating these analytical checks, researchers can have high confidence in the identity and quality of the synthesized molecules, forming a solid foundation for pharmacological evaluation.
References
- 1. This compound [myskinrecipes.com]
- 2. Dietary Polyphenols—Natural Bioactive Compounds with Potential for Preventing and Treating Some Allergic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring plant polyphenols as anti-allergic functional products to manage the growing incidence of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. settek.com [settek.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 4-[(Ethylamino)methyl]phenol via Mannich Condensation
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-[(Ethylamino)methyl]phenol, a valuable intermediate in pharmaceutical and chemical synthesis.[1][2] The core of this process is the Mannich reaction, a classic three-component condensation that provides an efficient route for the aminoalkylation of acidic protons located on carbon atoms.[3] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step laboratory procedure, purification techniques, and characterization methods. The protocol is designed to be self-validating, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Background
This compound is a bifunctional molecule containing both a phenolic hydroxyl group and a secondary amine. This structure makes it a versatile building block for the synthesis of more complex molecules, including cholinesterase inhibitors and other neurologically active agents.[4] The most direct and common method for its synthesis is the Mannich reaction.
The Mannich reaction is a three-component organic reaction involving the condensation of an active hydrogen compound (in this case, phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (ethylamine).[5] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic enol or phenolate form of the active hydrogen compound.[3] For phenols, the reaction is an electrophilic aromatic substitution, with the aminomethyl group typically adding to the ortho position relative to the hydroxyl group, driven by the activating nature of the hydroxyl.[6] However, substitution at the para-position is also possible, and reaction conditions can be tuned to favor one isomer over the other. This protocol will focus on conditions that favor the formation of the para-substituted product.
Reaction Mechanism: The Mannich Condensation
The mechanism begins with the acid- or base-catalyzed formation of an electrophilic iminium ion (specifically, an N-ethylmethaniminium ion) from ethylamine and formaldehyde. The phenol, activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion to form the final aminomethylated product. The careful control of pH is crucial; the reaction rate is often optimal around a pH of 5, as sufficient acid is needed to facilitate dehydration for iminium ion formation, while excessively low pH will protonate the amine, rendering it non-nucleophilic.[7]
Caption: Mechanism of the Mannich reaction for phenol synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from phenol, ethylamine, and formaldehyde.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Amount | Supplier |
| Phenol | C₆H₅OH | 94.11 | 0.10 | 9.41 g | Sigma-Aldrich |
| Ethylamine (70% in H₂O) | CH₃CH₂NH₂ | 45.08 | 0.11 | 7.1 mL | Acros Organics |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 0.11 | 9.0 mL | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL | VWR |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | J.T. Baker |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed | EMD |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 200 mL | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Sigma-Aldrich |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
Step-by-Step Procedure
Pre-Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
In the flask, dissolve 9.41 g (0.10 mol) of phenol in 50 mL of ethanol. Stir the mixture until the phenol is completely dissolved.
-
In a separate beaker, carefully mix 7.1 mL (0.11 mol) of 70% aqueous ethylamine with 9.0 mL (0.11 mol) of 37% aqueous formaldehyde. Cool the beaker in an ice bath during mixing as the initial reaction can be exothermic.
-
Transfer the cooled ethylamine-formaldehyde mixture to the dropping funnel.
Reaction Execution:
-
Begin stirring the phenol solution and heat the flask to a gentle reflux at approximately 75-80°C using a heating mantle.[8]
-
Once reflux begins, add the ethylamine-formaldehyde mixture dropwise from the dropping funnel over a period of 30-45 minutes. Maintain a steady reflux rate.
-
After the addition is complete, continue to stir the reaction mixture under reflux for 4-6 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the phenol spot indicates reaction completion.
Post-Reaction Work-up and Purification:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL beaker. Carefully adjust the pH to ~8.0-8.5 using a dilute sodium hydroxide solution to ensure the product is in its free base form.
-
Transfer the pH-adjusted solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 30 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude product, which may be a viscous oil or a semi-solid.
-
Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets for a 1,4-disubstituted ring), a singlet for the methylene bridge (-CH₂-), a quartet and a triplet for the ethyl group (-CH₂CH₃), and broad singlets for the -OH and -NH protons.[9] |
| FT-IR | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), a peak around 3300 cm⁻¹ (N-H stretch), peaks in the 2850-2950 cm⁻¹ region (C-H stretches), and characteristic aromatic C=C stretching peaks around 1500-1600 cm⁻¹.[9] |
| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the mass of the product (C₉H₁₃NO, MW: 151.21 g/mol ).[1] |
| Melting Point | Compare the measured melting point of the purified crystals with literature values. |
Safety and Process Optimization
-
Safety: Phenol is corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Formaldehyde is a known carcinogen and sensitizer. Ethylamine is corrosive and flammable. All steps should be performed in a well-ventilated fume hood.
-
Stoichiometry: A slight excess of the amine and formaldehyde (1.1 equivalents) is used to ensure complete conversion of the limiting phenol reactant.
-
Temperature Control: While the reaction is typically robust, maintaining a steady reflux is important. Overheating can lead to the formation of polymeric side products, a common issue in phenol-formaldehyde reactions.[10]
-
pH Control: The pH during work-up is critical. If the solution is too acidic, the product will be protonated and remain in the aqueous layer. If it is too basic, the phenolate may form, which can also affect extraction efficiency.
References
- 1. This compound [myskinrecipes.com]
- 2. US4791216A - Para ethyl amino phenol pharmaceutical compounds - Google Patents [patents.google.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. adichemistry.com [adichemistry.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Syntesis and kinetic study of phenol-formaldehyde resins synthesized in the presence of polyamines [protocols.io]
- 9. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[(Ethylamino)methyl]phenol
Welcome to the technical support center for the synthesis of 4-[(Ethylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The most common and efficient method for its preparation is the reductive amination of 4-hydroxybenzaldehyde with ethylamine. This reaction, while straightforward in principle, can present several challenges that may affect the yield and purity of the final product. This guide will walk you through common issues and provide practical, experience-based solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Q: My reaction has a consistently low yield. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Imine Formation: The first step of the reductive amination is the formation of a Schiff base (imine) intermediate from 4-hydroxybenzaldehyde and ethylamine.[2] This is a reversible reaction, and incomplete formation will naturally lead to a low yield of the final product.
-
Troubleshooting Steps:
-
Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. This is typically 1-3 hours at room temperature.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to confirm the consumption of the starting aldehyde.
-
pH Control: The pH of the reaction medium is critical for imine formation. A slightly acidic environment (pH 4-5) is often optimal to catalyze the reaction without protonating the amine, which would render it non-nucleophilic.[4]
-
Water Removal: The formation of the imine releases water. While many protocols tolerate water, in some cases, the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine, thus improving the final yield.
-
-
-
Ineffective Reduction Step: The reduction of the imine to the final amine product is the second critical step.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, for more sensitive substrates or to avoid the reduction of the starting aldehyde, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be more effective.[5][6] NaBH(OAc)₃ is particularly useful as it is less water-sensitive than NaBH₄ and can be used in a one-pot procedure.[3]
-
Reagent Quality: Ensure that the reducing agent is fresh and has been stored under appropriate conditions (i.e., dry) to maintain its reactivity.
-
Stoichiometry: Use a sufficient excess of the reducing agent (typically 1.5 to 2 equivalents) to ensure complete reduction of the imine.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Overalkylation: Primary amines can react with the aldehyde to form the desired secondary amine, which can then react again with another molecule of the aldehyde to form an undesired tertiary amine. To minimize this, use a slight excess of the ethylamine (1.1 to 1.2 equivalents) relative to the 4-hydroxybenzaldehyde.
-
Aldehyde Reduction: If a strong reducing agent like NaBH₄ is used, it can directly reduce the starting 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol. Adding the reducing agent after confirming imine formation via TLC can mitigate this.[3]
-
-
Problem 2: Presence of Impurities in the Final Product
Q: My final product is impure. How can I identify and remove common impurities?
A: Impurities can arise from unreacted starting materials, intermediates, or side products. Effective purification is key to obtaining a high-purity final product.
-
Common Impurities and Their Removal:
| Impurity | Identification | Purification Strategy |
| 4-Hydroxybenzaldehyde (Starting Material) | Can be detected by TLC or HPLC. | Aqueous Workup: Most of the unreacted aldehyde can be removed during an aqueous workup. Column Chromatography: Silica gel chromatography can effectively separate the more polar product from the less polar aldehyde. |
| Imine Intermediate (Schiff Base) | Visible on TLC, often as a spot between the starting material and the product. | Aqueous Workup: The imine is susceptible to hydrolysis back to the aldehyde and amine, especially under acidic conditions. An acidic wash during the workup can help remove it. Complete Reduction: Ensure sufficient reducing agent and reaction time to drive the reduction to completion. |
| Overalkylated Tertiary Amine | Can be difficult to distinguish from the product by TLC. May require HPLC or NMR for confirmation. | Stoichiometry Control: Use a slight excess of ethylamine to favor the formation of the secondary amine. Column Chromatography: Careful optimization of the solvent system for column chromatography can help separate the secondary and tertiary amines. |
| 4-Hydroxybenzyl Alcohol | A potential byproduct if the starting aldehyde is reduced. | Column Chromatography: This byproduct has a different polarity from the desired product and can be separated by column chromatography. |
-
General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully with water or a mild acid. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Acid-Base Extraction: To remove non-acidic impurities, the organic layer can be extracted with a dilute aqueous base (e.g., 1M NaOH). The phenolic product will deprotonate and move to the aqueous layer as its phenolate salt. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.[7]
-
Column Chromatography: For the highest purity, column chromatography on silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Methanol is a commonly used solvent for reductive aminations with sodium borohydride as it is a good solvent for both the starting materials and the reducing agent.[3] For reactions using sodium triacetoxyborohydride, which is water-sensitive, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting aldehyde, the imine intermediate, and the final product. The consumption of the starting material and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench the reaction slowly.
-
Sodium Cyanoborohydride: Is toxic and can release hydrogen cyanide gas, especially under acidic conditions. Work in a well-ventilated fume hood and follow all safety protocols for handling cyanides.[2]
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
General: Always wear safety glasses, gloves, and a lab coat.
Q4: Can I use catalytic hydrogenation for the reduction step?
A4: Yes, catalytic hydrogenation is an excellent alternative for the reduction of the imine.[5] A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often very clean and can result in high yields. However, it requires specialized equipment for handling hydrogen gas.
Q5: How do I characterize the final product?
A5: The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups (e.g., O-H, N-H, aromatic C-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a general starting point and may require optimization.
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.
-
Add ethylamine (1.1-1.2 eq, either as a solution in a solvent or as a neat liquid) dropwise at room temperature.
-
Stir the mixture for 1-3 hours at room temperature. Monitor the reaction by TLC until the 4-hydroxybenzaldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and ethylamine (1.1-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. This compound [myskinrecipes.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Purification of 4-[(Ethylamino)methyl]phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-[(Ethylamino)methyl]phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. Due to its bifunctional nature—containing both a phenolic hydroxyl group and a secondary amine—this compound presents a unique set of purification challenges, primarily its susceptibility to oxidation and its amphoteric character. This document provides a series of troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses high-level questions that often arise during the handling and purification of this compound and related aminophenols.
Q1: My isolated this compound is discolored (e.g., pink, brown, or black). What causes this and how can I prevent it?
A: This is the most common issue with aminophenols. The discoloration is almost always due to the formation of colored oxidation products. The phenol and secondary amine moieties are susceptible to air oxidation, a process that can be accelerated by light, heat, and the presence of trace metal impurities. The resulting oxidized species are often highly conjugated quinone-type structures, which are intensely colored even at low concentrations.
-
Causality: The electron-donating nature of both the hydroxyl and ethylamino groups activates the aromatic ring, making it highly susceptible to oxidation.
-
Prevention: The most effective strategy is prevention. Conduct all synthetic and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).[1] Use deoxygenated solvents for all extractions and recrystallizations. Store the crude and purified material in amber vials, protected from light, and at a reduced temperature.[2]
Q2: What are the most common impurities I should expect, and how do they arise?
A: Impurities typically originate from the synthetic route used. A common synthesis involves the reductive amination of 4-hydroxybenzaldehyde with ethylamine.
| Impurity Type | Potential Structure | Source of Formation |
| Starting Materials | 4-Hydroxybenzaldehyde, Ethylamine | Incomplete reaction or improper stoichiometry. |
| Over-alkylation Product | 4-[(Diethylamino)methyl]phenol | Reaction of the product with the alkylating agent or further reaction under reductive amination conditions. |
| De-alkylation Product | 4-(Aminomethyl)phenol | Can occur under harsh reaction or workup conditions. |
| Oxidation Products | Quinone-imine type structures | Air oxidation of the product during reaction, workup, or storage. |
| Side-Reaction Products | Polymeric materials | Self-condensation or polymerization, especially under acidic or basic conditions at elevated temperatures. |
Q3: How do I choose the best primary purification technique for my crude product?
A: The choice depends on the nature and quantity of the impurities. The flowchart below provides a general decision-making framework. A combination of techniques is often necessary for achieving high purity. For instance, an acid-base extraction might be followed by recrystallization.
Q4: What are the best practices for handling and storing the purified compound to maintain its integrity?
A: Once purified, preventing degradation is critical.
-
Atmosphere: Always handle and store the solid under a dry, inert atmosphere like nitrogen or argon.
-
Light: Store in amber glass vials or containers wrapped in aluminum foil to protect from light.[2]
-
Temperature: Store at a low temperature (2-8 °C is recommended) to slow the rate of any potential decomposition.
-
Purity: Ensure the compound is completely dry. Residual solvents, especially water, can facilitate degradation.
Section 2: Visual Workflow - Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting a purification method based on the initial state of your crude product.
Caption: Decision tree for selecting a purification strategy.
Section 3: Troubleshooting Guides - In-Depth Protocols
Guide 1: Decolorization and Removal of Oxidation Products
If your product is colored, this should be your first step. These methods aim to remove the highly colored quinone-type impurities.
Protocol 1.1: Activated Charcoal Treatment
-
Principle: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules, which are characteristic of the colored oxidation products.
-
Procedure:
-
Dissolve the crude, colored product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature or with gentle heating. Use the minimum amount of solvent necessary.
-
Add activated charcoal (typically 1-5% by weight of your crude product). Caution: Add charcoal to the solution before boiling, as it can cause vigorous bumping if added to a boiling liquid.
-
Heat the suspension to boiling for 5-15 minutes with stirring.
-
Perform a hot gravity filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Proceed with crystallization (Guide 2) or solvent removal.
-
Protocol 1.2: Reductive Bleaching with Sodium Dithionite
-
Principle: A reducing agent like sodium dithionite (Na₂S₂O₄) can reduce the colored quinone-type impurities back to their colorless aminophenol form. This is particularly effective in aqueous solutions.[3]
-
Procedure:
-
This method is best integrated with an acid-base extraction (Guide 3).
-
During the workup, after dissolving the product in an aqueous acidic solution (e.g., 1 M HCl), add a small amount of sodium dithionite (a few milligrams to a spatula tip) until the color dissipates.
-
Proceed with the remainder of the acid-base extraction. The now-reduced impurities may have different solubility properties, but the target compound is protected from further oxidation.
-
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found.[4]
-
Principle: The desired compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]
Protocol 2.1: Single-Solvent Recrystallization
-
Solvent Selection: Finding the right solvent is key. Based on the structure, polar protic or aprotic solvents are good starting points. See the table below for suggestions based on analogous compounds.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves. Using excess solvent will reduce your yield.[5]
-
Hot Filtration (if needed): If insoluble impurities (including charcoal from Guide 1) are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent/System | Rationale/Comments | Reference |
| Water / Ethanol-Water | The compound is a salt-like phenol. Water is a good starting point, but solubility might be high. An ethanol/water mixture often provides the ideal polarity. | [3][5] |
| Isopropanol (IPA) | A good general-purpose polar protic solvent for moderately polar compounds. | [5] |
| Ethyl Acetate / Heptane | A two-solvent system. Dissolve in hot ethyl acetate (solvent) and add heptane (anti-solvent) dropwise until cloudy, then clarify with a drop of ethyl acetate before cooling. | [5] |
| Toluene | Can be effective for removing more polar impurities. | [1] |
Guide 3: Purification by Acid-Base Extraction
-
Principle: This technique exploits the amphoteric nature of this compound to separate it from non-acidic/non-basic (neutral) impurities.[3] The basic amine can be protonated and extracted into an aqueous acid, while the acidic phenol can be deprotonated and extracted into an aqueous base.
Caption: Workflow for purification via acid-base extraction.
Protocol 3.1: Standard Acid-Base Extraction
-
Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The target compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. At this stage, you can perform a reductive bleach (Protocol 1.2) if needed.
-
"Back-extract" the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities.
-
Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) with stirring until the pH is ~8-9. The product should precipitate as a free base.
-
Collect the solid product by vacuum filtration. If it oils out, extract it into fresh ethyl acetate or DCM, dry the organic layer with a drying agent (like Na₂SO₄), filter, and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization (Guide 2).
Guide 4: Chromatographic Purification
Column chromatography should be considered when other methods fail, especially for removing impurities with very similar structures or for purifying oils.
-
Challenges: Aminophenols can be problematic on silica gel. The acidic nature of silica can cause streaking and sometimes decomposition. The basic amine can bind irreversibly.
-
Recommendations:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, like triethylamine (~1%) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic silanol groups.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient.
-
Mobile Phase (Eluent): A gradient system is often best. Start with a non-polar system (e.g., Heptane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and then methanol. A common system is Dichloromethane/Methanol.
-
Example System: Start with 100% DCM and gradually increase to 10% Methanol in DCM. The addition of 0.5% triethylamine to the mobile phase throughout the run is highly recommended.
-
Guide 5: Purity Assessment
Verifying the purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[6]
-
Column: A reverse-phase C18 column is typical.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol).
-
Detection: UV detection, typically around 275-280 nm.[6]
-
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the purification process. Use the same eluent system as planned for column chromatography. Visualize with a UV lamp and/or a potassium permanganate stain.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.[4]
References
- 1. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Degradation and Stability of 4-[(Ethylamino)methyl]phenol
Welcome to the technical support center for "4-[(Ethylamino)methyl]phenol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for degradation profile and stability studies. The information herein is synthesized from established scientific principles and field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which features a phenol and a secondary amine attached to a benzyl group, this compound is susceptible to several degradation pathways:
-
Oxidative Degradation: The phenol and secondary amine moieties are prone to oxidation.[1][2] This is often the primary degradation pathway, leading to the formation of colored polymeric products through quinoid structures. The presence of both an electron-donating hydroxyl group and an amino group activates the aromatic ring, making it highly susceptible to oxidation.
-
Photodegradation: Phenolic compounds are known to be sensitive to light, particularly UV radiation.[3][4][5] This can lead to the formation of radical intermediates and subsequent degradation products.
-
Thermal Degradation: While generally more stable to heat than to oxidation or light, elevated temperatures can induce degradation, the extent of which should be determined empirically.
Q2: I am observing a color change in my sample of this compound upon storage. What could be the cause?
A2: A color change, typically to a yellow, brown, or pink-purple hue, is a strong indicator of oxidative degradation.[1] The aminophenol structure is readily oxidized, leading to the formation of quinone-imine species which can then polymerize to form intensely colored products. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
Q3: What are the critical parameters to control during the stability testing of this compound?
A3: To ensure reliable stability data, the following parameters must be carefully controlled:
-
Light Exposure: Protect the sample from light at all stages of handling and storage, unless photostability is the parameter being tested. Use amber glassware or light-resistant containers.
-
Atmosphere: For long-term stability studies, consider storing the sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature and Humidity: Adhere to ICH guidelines for temperature and humidity control during storage.
-
pH: The pH of solutions can significantly impact the stability of phenolic compounds. The ionized form of the phenolic group may be more susceptible to radical oxidation.[6]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Forced Degradation Studies Under Oxidative Conditions.
Problem: My sample of this compound shows almost complete degradation immediately upon addition of the oxidizing agent (e.g., hydrogen peroxide).
Troubleshooting Steps:
-
Reduce Oxidant Concentration: The concentration of the oxidizing agent may be too high. Start with a lower concentration (e.g., 3% H₂O₂) and incrementally increase it to achieve partial degradation (typically 5-20%).
-
Control Temperature: Perform the oxidative stress study at a lower temperature (e.g., room temperature or below) to slow down the reaction rate.
-
Shorten Exposure Time: Reduce the duration of exposure to the oxidizing agent.
-
pH Adjustment: The pH of the solution can influence the rate of oxidation. Consider performing the study at different pH values to find a condition that allows for controlled degradation.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples.
Problem: I am observing tailing peaks and poor separation between the parent compound and its degradants in my HPLC analysis.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The ionization state of this compound and its degradation products will affect their retention and peak shape. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound.
-
Use a Suitable Column: A C18 column is a good starting point, but for polar degradation products, consider a column with a different stationary phase (e.g., a polar-embedded or phenyl-hexyl column).
-
Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to improve separation. Gradient elution is often necessary for stability-indicating methods.
-
Check for Metal Chelation: Phenolic compounds can interact with metal ions in the HPLC system, leading to peak tailing. Consider adding a chelating agent like EDTA to the mobile phase in small concentrations.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound as per ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid drug substance at 60°C for 48 hours.
-
Dissolve in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl, 60°C, 24h | ~5% | 1 | Minor degradation |
| 0.1 N NaOH, RT, 24h | ~15% | 2 | Significant degradation, slight color change |
| 3% H₂O₂, RT, 24h | ~40% | 4 | Major degradation, significant color change |
| Heat, 60°C, 48h | ~2% | 1 | Minimal degradation |
| Photolytic | ~25% | 3 | Significant degradation |
Note: The above data is illustrative and should be replaced with actual experimental results.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Oxidative Degradation Pathway.
References
- 1. chemcess.com [chemcess.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. Photochemical degradation and mineralization of phenol: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Aqueous Solubility of 4-[(Ethylamino)methyl]phenol for Bioassays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for enhancing the aqueous solubility of 4-[(Ethylamino)methyl]phenol. Our goal is to help you overcome experimental hurdles and ensure the reliability and reproducibility of your bioassay data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS at pH 7.4?
A: The solubility challenge with this compound stems from its chemical structure, which contains both a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic secondary amine (-NH-).
-
Phenolic Group: The phenol group is weakly acidic, with an estimated pKa of around 9-10. It remains largely un-ionized and less soluble at neutral pH.
-
Amino Group: The ethylamino group is weakly basic. Its conjugate acid has an estimated pKa around 10-11. At physiological pH (7.4), this amine is predominantly protonated (positively charged), which should theoretically aid solubility.
However, the molecule's core hydrophobicity, driven by the benzene ring, often counteracts the charge contribution, leading to poor overall aqueous solubility. When you attempt to dissolve the neutral, solid form of the compound directly into a neutral buffer, the dissolution rate can be very slow, leading to apparent insolubility.[1][2]
Q2: What is the most direct and simplest method I should try first to dissolve this compound?
A: The most straightforward approach is pH adjustment . Since the molecule has ionizable groups, its solubility is highly dependent on the pH of the solution.[3][4][5][6][7]
Given the basicity of the ethylamino group, the most common and effective strategy is to prepare a concentrated stock solution in an acidic medium. By lowering the pH (e.g., to pH 2-4), you fully protonate the amine, forming a highly soluble salt (e.g., a hydrochloride salt). This acidic stock can then be diluted into your final, larger volume of neutral bioassay medium. The key is that the final concentration of the compound in the assay is low enough to remain in solution even after the pH is neutralized by the buffer.
This method is often superior to creating a basic stock, as many phenolic compounds can be susceptible to oxidation at high pH.
Q3: I need to prepare a high-concentration stock solution. What are my options?
A: For high-concentration stocks (e.g., 10-100 mM), using a water-miscible organic co-solvent is the standard industry practice.
Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro screening due to its powerful solubilizing ability for a wide range of compounds.[2] Other options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8][9]
Critical Consideration: The primary limitation is the potential for the co-solvent to interfere with the bioassay or cause cytotoxicity.[8][10] Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% v/v without significant adverse effects. It is imperative to determine the tolerance of your specific assay and always include a vehicle control (assay medium with the same final concentration of the co-solvent) in your experiments.[10]
Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A: This is a classic problem known as "kinetic solubility" versus "thermodynamic solubility." Your compound is soluble in the DMSO stock but crashes out upon dilution into an aqueous environment where it is less soluble.[11]
Here are the primary strategies to overcome this:
-
Lower the Stock Concentration: The simplest solution is to remake a less concentrated DMSO stock so that the final concentration in your assay is below the compound's aqueous solubility limit.
-
Use an Acidified Stock: As described in Q2, prepare your stock in a dilute acid (e.g., 10 mM HCl). When you dilute this into the buffered assay medium, the compound may stay in solution more effectively than when diluted from a DMSO stock.
-
Employ Cyclodextrins: This is a highly effective and widely used formulation technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of your compound (the phenyl ring), forming an "inclusion complex" that is significantly more water-soluble.[12][13][14][15]
Q5: What are cyclodextrins and how would they work for my compound?
A: Cyclodextrins act as molecular carriers.[13][15] For this compound, the hydrophobic benzene ring would fit inside the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with excellent solubility and a very strong safety profile, often used in parenteral formulations.[]
This approach is advantageous because it can achieve higher aqueous concentrations without relying on organic co-solvents or extreme pH, making it very suitable for sensitive biological assays.[10]
Troubleshooting Guides & Experimental Protocols
Compound Properties Summary
Before starting, it's helpful to have the key properties of the compound in mind.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK--[17] |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK--[17] |
| Predicted pKa (Phenol) | ~9-10 | --INVALID-LINK--[18] |
| Predicted pKa (Amine) | ~10-11 (Conjugate Acid) | --INVALID-LINK-- |
Solubilization Strategy Decision Workflow
This workflow will guide you from the simplest to more advanced solubilization techniques.
Caption: Decision tree for selecting a solubilization method.
Protocol 1: Solubilization by pH Adjustment (Acidification)
This protocol is ideal for preparing aqueous stocks when co-solvents are undesirable.
Objective: To create a ~10 mM aqueous stock solution.
Materials:
-
This compound (solid)
-
1 M Hydrochloric Acid (HCl)
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Weigh out 1.51 mg of this compound for every 1 mL of final stock solution desired (to make a 10 mM solution).
-
Prepare Acidic Solvent: Prepare a 10 mM HCl solution by diluting your 1 M HCl stock 1:100 in high-purity water.
-
Initial Dissolution: Add the weighed compound to the 10 mM HCl solvent.
-
Mix Thoroughly: Cap the vial and vortex vigorously for 1-2 minutes. If solid remains, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: The solution should be clear and free of any visible particulates.
-
pH Check (Optional but Recommended): Check the pH of the final stock. It should be in the range of 2-3.
-
Storage: Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Application: When dosing into your assay, ensure the final volume of the stock is low enough (e.g., 1:100 or 1:1000 dilution) that the pH of the final assay medium is not significantly altered by the acidic stock. Always verify the final pH of your assay solution.
Caption: Protonation of the amine group enhances solubility.
Protocol 2: High-Concentration Stock Preparation with a Co-solvent (DMSO)
This is the standard method for creating concentrated stocks for high-throughput screening and initial dose-response studies.
Objective: To create a 50 mM stock solution in 100% DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer and/or sonicator
-
Precision balance
Procedure:
-
Calculate Mass: Weigh out 7.56 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the DMSO directly to the vial containing the pre-weighed solid.
-
Mix Thoroughly: Cap tightly and vortex for 2-3 minutes. Gentle warming (to ~30°C) or brief sonication can be used to expedite dissolution if necessary.
-
Visual Inspection: Ensure the solution is completely clear with no solid material remaining.
-
Storage: Store the DMSO stock in small, tightly sealed aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce water and cause the compound to precipitate over time.
Protocol 3: Solubility Enhancement with Cyclodextrins (HP-β-CD)
This advanced method is excellent for increasing aqueous solubility for sensitive assays where co-solvents or pH extremes are not viable.
Objective: To prepare a 10 mM aqueous solution of the compound complexed with HP-β-CD.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 20% w/v solution of HP-β-CD in high-purity water. This equates to 200 mg of HP-β-CD per 1 mL of water. Stir until fully dissolved. This solution will serve as your solvent.
-
Add Compound: Weigh out 15.1 mg of this compound and add it to 1 mL of the pre-made 20% HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for at least 4-6 hours. Overnight stirring is often optimal to ensure maximum complexation.
-
Clarification: After stirring, you may observe a small amount of undissolved material. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the clear supernatant. This supernatant is your stock solution.
-
Concentration Verification (Optional but Recommended): The actual concentration in the supernatant should be confirmed via an analytical method like HPLC-UV to ensure accuracy.
-
Application: Use this stock for dilutions in your bioassay. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Caption: Cyclodextrin encapsulates the compound to increase solubility.
Final Recommendations
-
Always Use Controls: No matter which solubilization method you choose, a corresponding vehicle control is essential for valid data interpretation.
-
Start Simple: Always begin with the simplest methods (pH adjustment, co-solvents) before moving to more complex formulations.
-
Assay Compatibility: The primary driver for your choice should be compatibility with your biological assay. What works for an enzyme inhibition assay may not be suitable for a cell-based viability assay.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"4-[(Ethylamino)methyl]phenol" storage conditions to prevent degradation
Technical Support Center: 4-[(Ethylamino)methyl]phenol
A Guide to Optimal Storage and Handling for Preventing Chemical Degradation
Welcome to the technical support guide for this compound (CAS No: 45966-19-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific rationale behind them, empowering you to make informed decisions in your research. Phenolic amines are a valuable class of compounds, but their susceptibility to degradation requires careful handling to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for solid this compound?
For maximum stability, the solid compound should be stored under a combination of controlled conditions. Simply placing it on a lab shelf is insufficient and will likely lead to degradation.
The primary drivers of degradation for phenolic amines are oxygen, light, and heat. Oxygen, particularly in the presence of light or trace metal catalysts, can oxidize the phenol group. This process is often autocatalytic and results in the formation of colored impurities, such as quinones and polymeric materials, rendering the compound unsuitable for most applications.[1]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidative and thermal degradation reactions. While room temperature (15-25°C) may be acceptable for short periods, long-term stability is significantly enhanced by refrigeration.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidizing agent. This is the most critical factor in preventing oxidative degradation.[4] |
| Light | Amber/Opaque Vial | Protects the compound from photo-oxidation. UV light can provide the activation energy needed to initiate oxidation reactions.[1][5][6] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic for its inertness. |
Q2: My this compound powder has turned from white/off-white to pink/brown. What happened and can I still use it?
A color change is the most common visual indicator of degradation. The off-white or cream color of the pure compound gives way to pink, red, or brown hues upon oxidation.[1]
This discoloration is caused by the formation of quinone-type structures and subsequent polymerization. The phenolic hydroxyl group is easily oxidized to a semiquinone radical, which can then react further to form highly colored benzoquinone derivatives and polymers. This process compromises the purity and reactivity of the compound.
Can you still use it? It is strongly discouraged. The presence of these impurities means the molar concentration of your active compound is lower than calculated, and the impurities themselves could interfere with your reaction, leading to unexpected side products or inhibition. For any sensitive application, such as drug development or quantitative assays, discolored material should be disposed of properly.[5]
Caption: Oxidative degradation pathway of phenolic compounds.
Q3: What materials or chemicals are incompatible with this compound?
To prevent violent reactions or catalytic degradation, avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents: This includes chemicals like peroxides, nitrates, and perchlorates. Mixing can cause a rapid, exothermic reaction and potentially lead to fire.[5][6]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: These can react with the ethylamino and phenol groups, leading to unwanted side reactions and degradation of the sample.[6][7]
-
Bases: While phenols are acidic, strong bases can deprotonate the hydroxyl group, making the resulting phenoxide ion even more susceptible to oxidation.
-
Certain Metals: Metal ions, particularly copper and iron, can catalyze oxidation reactions. Ensure storage containers and spatulas are clean and free from metallic contaminants.
Q4: I need to weigh out the compound for an experiment. How can I minimize degradation during handling?
Handling is a point of high vulnerability. The goal is to minimize exposure to the atmosphere.
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature (approx. 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation.
-
Inert Atmosphere: If possible, perform weighing and transfers inside a glove box or glove bag filled with nitrogen or argon.
-
Minimize Exposure Time: If a glove box is unavailable, work quickly. Have all your equipment ready. Open the container, weigh the required amount, and immediately reseal the container.
-
Blanket with Inert Gas: Before resealing the stock bottle, gently flush the headspace with a stream of dry nitrogen or argon to displace any air that entered. This preserves the integrity of the remaining material.
Caption: Recommended workflow for storing and handling the compound.
Troubleshooting Guide: Experimental Protocol
Protocol: Quality Assessment of Stored this compound
If you are uncertain about the quality of your stored compound, this protocol provides a basic assessment.
Objective: To visually and physically assess the compound for signs of degradation.
Materials:
-
Vial of this compound
-
Clean, dry spatula
-
White weighing paper or ceramic weigh boat
-
Solvent for your experiment (e.g., Methanol, DMSO)
-
Clear glass test tube or vial
Procedure:
-
Visual Inspection (Container):
-
Examine the sealed vial. Is there any discoloration (pink, brown) visible on the threads of the cap or on the glass where the powder has made contact? This can be an early sign of slow oxidation.
-
-
Visual Inspection (Bulk Powder):
-
Following the handling workflow described in Q4, remove a small amount of powder with a clean spatula and place it on white weighing paper.
-
Observe the color against the white background. The powder should be white, off-white, or a very pale cream. Any distinct pink, tan, or brown coloration indicates significant degradation.
-
Check the consistency. The powder should be fine and free-flowing. Clumps or a sticky, tar-like consistency suggest moisture absorption and degradation.
-
-
Solubility Test:
-
Place a few milligrams of the powder into a clear glass test tube.
-
Add 1-2 mL of your intended solvent.
-
Agitate to dissolve. A pure compound should dissolve completely to form a clear, colorless solution (depending on concentration and solvent).
-
Indication of Degradation: If the resulting solution is colored (yellow, pink, brown), or if insoluble dark-colored specks remain, the material has likely oxidized.
-
-
Decision Making:
-
Pass: If the powder is white/off-white, free-flowing, and dissolves into a clear, colorless solution, it is likely of high purity and suitable for use.
-
Fail: If any of the inspections show color, clumping, or colored/insoluble material in solution, the compound's integrity is compromised. It is best to procure a fresh batch to ensure reliable and reproducible experimental results.
-
References
- 1. Phenol - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. carlroth.com [carlroth.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Overcoming poor reaction kinetics in "4-[(Ethylamino)methyl]phenol" derivatization
Welcome to the technical support center for the derivatization of 4-[(Ethylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile but chemically nuanced molecule. Here, we move beyond simple protocols to explain the underlying principles governing its reactivity, helping you troubleshoot poor reaction kinetics, low yields, and selectivity issues.
The core challenge in derivatizing this compound lies in its bifunctional nature. It possesses two distinct nucleophilic sites: a secondary amine and a phenolic hydroxyl group. Their competing reactivity is highly dependent on reaction conditions, often leading to sluggish reactions or complex product mixtures. This guide provides a structured approach to diagnosing and solving these common problems.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reactivity of this compound.
Q1: What are the primary reactive sites on this compound and why do they compete?
A: The molecule has two nucleophilic centers: the nitrogen atom of the secondary amine and the oxygen atom of the phenolic hydroxyl group. The secondary amine is consistently nucleophilic. The phenol, while weakly nucleophilic itself, can be deprotonated under basic conditions to form a highly nucleophilic phenoxide anion. This creates a competitive scenario where derivatizing agents can react at either site (N-derivatization vs. O-derivatization). The outcome is dictated by factors like pH, solvent, and the nature of the electrophile.[1]
Caption: Competing reaction sites on this compound.
Q2: Which functional group is inherently more nucleophilic?
A: In a neutral, aprotic solvent, the secondary amine is generally more nucleophilic than the un-ionized phenol. However, this balance shifts dramatically in the presence of a base. A base will deprotonate the more acidic phenol (pKa ~10) to form a phenoxide, which is a much stronger nucleophile than the amine. Therefore, reaction conditions, not inherent nucleophilicity alone, determine the site of reaction.
Q3: What are the most common strategies for derivatizing this molecule?
A: The most common derivatization methods involve acylation, alkylation, and silylation.[2][3]
-
Acylation: Introduction of an acyl group (R-C=O) typically using acyl chlorides or anhydrides. This forms amides at the nitrogen or esters at the oxygen.[1]
-
Alkylation: Introduction of an alkyl group, often using alkyl halides. This reaction can be difficult to control as the product amine may be more nucleophilic than the starting material, leading to over-alkylation.[4][5]
-
Silylation: Introduction of a silyl group (e.g., TMS, TBDMS) to protect the hydroxyl or amine group. This increases volatility for GC analysis and can be used as a protecting group strategy.[6][7]
Q4: What analytical techniques are best for monitoring reaction progress?
A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of reactant consumption and product formation. For quantitative analysis and unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires an additional derivatization step (e.g., silylation) to make the polar products volatile.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for final product structure confirmation.
Troubleshooting Guide: Overcoming Poor Kinetics & Selectivity
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is extremely slow or stalls completely. What are the likely causes?
A: Sluggish kinetics can stem from several factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for slow or stalled reactions.
Detailed Explanation:
-
Reagent Integrity: Acyl halides are susceptible to hydrolysis. Ensure they are fresh and handled under inert conditions. Solvents must be anhydrous, as water can consume the derivatizing agent.
-
Activation Energy: Many derivatizations require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, try heating to 40-60 °C.
-
Base/Catalyst Choice: For acylations, a non-nucleophilic base like triethylamine or pyridine is often required to scavenge the acid byproduct (e.g., HCl).[11] For reactions involving the phenol, a stronger base may be needed to generate the more reactive phenoxide.
-
Steric Hindrance: The ethylamino and methyl groups can sterically hinder access to the reactive sites, especially with bulky derivatizing agents.
Q2: I'm getting a mixture of N- and O-derivatized products. How can I achieve selectivity?
A: This is the most common challenge. Achieving selectivity requires either directing the reaction to one site with specific conditions or temporarily blocking the other site with a protecting group.[12] The choice of solvent and base is critical.[13][14]
Table 1: Influence of Reaction Conditions on N- vs. O-Selectivity
| Condition | Favors N-Derivatization | Favors O-Derivatization | Rationale |
| Base | Weak, non-nucleophilic organic bases (e.g., Triethylamine, Pyridine, DIPEA) | Strong bases (e.g., NaH, K₂CO₃, DBU) | Organic bases scavenge acid byproducts without significantly deprotonating the phenol, leaving the more nucleophilic amine to react.[11] Strong bases quantitatively deprotonate the phenol to form the highly nucleophilic phenoxide.[15] |
| Solvent | Aprotic, non-polar solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) | Aprotic, polar solvents (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN)) | Non-polar solvents do not stabilize charged intermediates well, favoring the reaction pathway of the neutral amine. Polar aprotic solvents stabilize the phenoxide anion, enhancing its reactivity and lifetime in solution.[14] |
| Protecting Groups | Protect the phenol first (e.g., as a silyl ether like TBDMS-ether).[16] | Protect the amine first (e.g., as a carbamate like Boc or Cbz). | This is the most robust strategy. By blocking one site, you force the reaction to occur at the other. This is known as an orthogonal protecting group strategy.[17] |
| pH Control | Mildly acidic to neutral pH (pH 6-8). | Basic pH (>10). | At mildly acidic pH, a small fraction of the amine is protonated and non-nucleophilic, but the phenol remains fully protonated and unreactive. At high pH, the phenol is converted to the phenoxide, which is the dominant nucleophile. |
Q3: My yield is low due to significant side product formation. What is happening?
A: Besides the N/O-selectivity issue, other side reactions can occur:
-
Over-reaction: The product of an initial N-alkylation can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine or even a quaternary ammonium salt.[4][5][18] To avoid this, use a large excess of the starting amine relative to the alkylating agent.
-
Ring Substitution: The phenolic hydroxyl group is a powerful activating group for the aromatic ring, making the ortho and para positions susceptible to electrophilic attack.[12][19] If your reaction conditions are harsh (e.g., strong Lewis acids), you may see unintended substitution on the benzene ring.
-
Oxidation: Phenols are susceptible to oxidation, especially under basic conditions in the presence of air. This can lead to colored, polymeric byproducts. Performing reactions under an inert atmosphere (Nitrogen or Argon) can mitigate this.
Experimental Protocols
Here are two detailed protocols designed to achieve selective derivatization.
Protocol 1: Selective N-Acylation via Phenol Protection
This protocol uses a silyl ether to protect the phenol, allowing for clean acylation of the amine, followed by deprotection.
Caption: Workflow for selective N-acylation.
Methodology:
-
Protection: Dissolve this compound (1.0 eq) in anhydrous DMF. Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up & Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude O-silylated intermediate by column chromatography if necessary.
-
Acylation: Dissolve the purified intermediate (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 1.5 eq). Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise. Stir for 1-3 hours, monitoring by TLC.
-
Deprotection: After completion, concentrate the reaction mixture. Redissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq in THF) or dilute HCl. Stir at room temperature for 1-2 hours.
-
Final Purification: Perform an aqueous work-up and extract the final N-acylated product. Purify by column chromatography to yield the desired compound.
Protocol 2: Selective O-Alkylation via Phenoxide Formation
This protocol uses a strong base to selectively deprotonate the phenol, enabling clean O-alkylation.
Methodology:
-
Deprotonation: To a flame-dried flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then carefully suspend it in anhydrous DMF.
-
Phenoxide Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the phenoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Monitor progress by LC-MS.
-
Work-up & Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the final O-alkylated product by column chromatography.
By understanding the chemical principles and applying these targeted strategies, researchers can overcome the common kinetic and selectivity hurdles associated with the derivatization of this compound, enabling more efficient and successful synthesis campaigns.
References
- 1. differencebetween.com [differencebetween.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. settek.com [settek.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized "4-[(Ethylamino)methyl]phenol"
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a target compound like "4-[(Ethylamino)methyl]phenol" is merely the first step; validating that the intended molecular architecture has been successfully constructed is a non-negotiable checkpoint for scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for this purpose, with a central focus on Nuclear Magnetic Resonance (NMR) as the definitive tool for structural elucidation. We will explore not just the "how" but the "why" of our analytical choices, grounding our protocols in established principles to ensure a self-validating workflow.
The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful technique for determining the precise structure of an organic molecule in solution.[1][2] It provides detailed information about the carbon-hydrogen framework by mapping the distinct chemical environments of ¹H (proton) and ¹³C nuclei. For a molecule such as this compound, NMR allows us to piece together the connectivity of atoms, confirming the presence and placement of the ethyl group, the aminomethyl bridge, and the substituted phenol ring.
Predicted ¹H NMR Spectral Analysis
Based on the structure of this compound (C₉H₁₃NO), we can predict the key features of its ¹H NMR spectrum. The analysis relies on three pillars: chemical shift (δ), integration, and signal splitting (multiplicity).
Below is the annotated structure of this compound, highlighting the non-equivalent proton environments.
Caption: Annotated structure of this compound with proton environments.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| a | -OH | 1H | ~4.0 - 7.0 (variable) | Broad singlet | The phenolic proton is acidic and its signal is often broad due to chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[3] |
| b | Ar-H | 2H | ~7.20 | Doublet | These protons are ortho to the aminomethyl group and are deshielded. They will be split by the protons at position 'c'. |
| c | Ar-H | 2H | ~6.80 | Doublet | These protons are ortho to the hydroxyl group, which is electron-donating, causing an upfield (shielded) shift.[4] They will be split by the protons at position 'b'. |
| d | -CH₂ -N | 2H | ~3.70 | Singlet | These benzylic protons are adjacent to an electron-withdrawing nitrogen atom, causing a downfield shift. With no adjacent protons, the signal should be a singlet. |
| e | -NH - | 1H | ~1.5 - 2.5 (variable) | Broad singlet | Similar to the OH proton, the NH proton signal can be broad due to exchange and its position is variable. |
| f | -CH₂ -CH₃ | 2H | ~2.65 | Quartet | These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |
| g | -CH₂-CH₃ | 3H | ~1.10 | Triplet | These methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
Note: A D₂O shake experiment can be performed to confirm the OH and NH protons; upon adding a drop of D₂O to the NMR tube, these signals will disappear as the protons are exchanged for deuterium.[3]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C -OH (C1) | ~155 | The carbon attached to the highly electronegative oxygen of the phenol is significantly deshielded.[5] |
| C -CH₂ (C4) | ~130 | Aromatic carbon attached to the alkyl substituent. |
| C H (ortho to OH) | ~115 | Shielded due to the electron-donating effect of the hydroxyl group.[6] |
| C H (ortho to CH₂) | ~129 | Less shielded aromatic carbons. |
| Benzylic C H₂ | ~55 | Aliphatic carbon attached to both an aromatic ring and a nitrogen atom. |
| Ethyl C H₂ | ~45 | Aliphatic carbon adjacent to nitrogen. |
| Ethyl C H₃ | ~15 | Shielded terminal methyl carbon. |
Corroborative Analysis: A Multi-Technique Approach
While NMR is the gold standard for structural elucidation, a robust validation package integrates data from multiple analytical techniques.[1][7] Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information that, when combined with NMR, creates an unassailable body of evidence.
Caption: A logical workflow for the comprehensive structural validation of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of the elemental formula.
-
Expected Molecular Ion (M⁺): For C₉H₁₃NO, the expected monoisotopic mass is approximately 151.0997 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
-
Fragmentation: Electron Ionization (EI) would likely show a prominent molecular ion peak. Key fragmentation patterns could include the loss of an ethyl group or cleavage at the benzylic position (alpha-cleavage), which is characteristic of amines.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for rapidly identifying the functional groups present in a molecule.[1]
-
O-H Stretch (Phenol): A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[8][9]
-
N-H Stretch (Secondary Amine): A single, weaker, and sharper band is expected around 3300-3500 cm⁻¹.[10] This may overlap with the broad O-H band.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) appear just below 3000 cm⁻¹.[8]
-
C=C Stretches (Aromatic): Medium to strong absorptions around 1500-1600 cm⁻¹ confirm the presence of the benzene ring.[8]
-
C-N Stretch: This will appear in the 1020-1335 cm⁻¹ region.[10]
-
C-O Stretch (Phenol): A strong band around 1220 cm⁻¹ is characteristic of a phenolic C-O bond.[8]
Comparative Summary
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for This Molecule |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Unambiguous structure determination.[2] | Requires pure sample; relatively longer acquisition time. |
| Mass Spec (MS) | Molecular weight and elemental formula (HRMS). | High sensitivity; confirms molecular formula.[7] | Does not provide connectivity information; isomers are indistinguishable. |
| FTIR | Presence of key functional groups (OH, NH, C=C). | Fast, inexpensive, requires minimal sample.[1] | Provides no information on atom connectivity; spectra can be complex. |
Experimental Protocols
Trustworthy data is born from meticulous experimental execution. The following are generalized step-by-step protocols.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons as it slows down the exchange rate of OH and NH protons, resulting in sharper peaks.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[5]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
-
D₂O Exchange (Optional): After initial acquisition, remove the sample, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum to identify the OH and NH peaks.[3]
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Development: Use a standard C18 reverse-phase HPLC column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound elutes as a sharp peak. Formic acid helps in the ionization process.
-
Injection: Inject the sample into the LC-MS system.
-
Data Acquisition: Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion [M+H]⁺ or [M-H]⁻.
Protocol 3: FTIR Analysis
-
Sample Preparation: If the sample is a solid, either create a KBr pellet by grinding a small amount of sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is often preferred as it requires minimal sample preparation.
-
Background Scan: Perform a background scan of the empty ATR crystal or the pure KBr pellet.
-
Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet into the holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.
Conclusion
The structural validation of a newly synthesized compound like this compound is a multi-faceted process that demands a synergistic application of modern analytical techniques. While FTIR and Mass Spectrometry provide rapid and essential checks for functional groups and molecular weight, NMR spectroscopy remains the ultimate arbiter, delivering the detailed atomic connectivity required for unequivocal structural proof. By integrating the predictive power of spectroscopic theory with rigorous experimental protocols, researchers can ensure the integrity of their work and build a solid foundation for subsequent research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Comparative analysis of different synthetic routes to "4-[(Ethylamino)methyl]phenol"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of various synthetic routes to 4-[(Ethylamino)methyl]phenol, a valuable intermediate in pharmaceutical and chemical research. This document evaluates prominent synthetic strategies, offering detailed experimental protocols, a summary of quantitative performance data, and mechanistic insights to inform methodological choices in a laboratory setting.
Introduction
This compound is a substituted phenolic amine whose structural motif is of interest in the development of biologically active compounds. The efficient and scalable synthesis of this molecule is crucial for its application in medicinal chemistry and materials science. This guide will explore and compare three primary synthetic methodologies: Reductive Amination, the Mannich Reaction, and Direct Alkylation of 4-Hydroxybenzylamine. Each route will be assessed based on factors such as yield, reaction conditions, reagent availability and toxicity, and overall practicality.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in chemical research and development, balancing factors of efficiency, cost, safety, and scalability. The following table provides a high-level comparison of the key synthetic routes to this compound.
| Parameter | Route 1: Reductive Amination | Route 2: Mannich Reaction | Route 3: Direct Alkylation |
| Starting Materials | 4-Hydroxybenzaldehyde, Ethylamine | Phenol, Formaldehyde, Ethylamine | 4-Hydroxybenzylamine, Ethyl Halide |
| Key Reagents | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Acid or base catalyst | Base (e.g., K₂CO₃) |
| Typical Yield | High to Excellent | Moderate to Good | Moderate |
| Reaction Conditions | Mild to moderate | Moderate, often requires heating | Moderate, requires heating |
| Key Advantages | High yields, good control, often a one-pot procedure.[1] | Utilizes readily available starting materials. | Straightforward concept. |
| Key Disadvantages | Requires a reducing agent. | Potential for polyalkylation and side products.[2][3] | Risk of O-alkylation and over-alkylation. |
Route 1: Reductive Amination of 4-Hydroxybenzaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[4] This approach involves the initial formation of an imine from the condensation of 4-hydroxybenzaldehyde and ethylamine, which is then reduced in situ or in a subsequent step to the desired secondary amine. This method is often favored for its high yields and chemoselectivity.[1]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Imine Formation: 4-Hydroxybenzaldehyde reacts with ethylamine in a reversible condensation reaction to form an intermediate imine (Schiff base). This step is often catalyzed by mild acid.
-
Reduction: The imine is then reduced to the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.[1]
Sub-Route 1.1: Using Sodium Borohydride (NaBH₄)
Sodium borohydride is a cost-effective and relatively mild reducing agent, making it a popular choice for reductive aminations.[5][6][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add ethylamine (1.1-1.2 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Sub-Route 1.2: Using Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to hydride reducing agents, with hydrogen gas as the reductant and typically a transition metal catalyst.
Experimental Protocol:
-
In a high-pressure reactor, combine 4-hydroxybenzaldehyde (1.0 eq), ethylamine (1.1-1.2 eq), and a catalytic amount of a suitable catalyst (e.g., 5% Pd/C or Raney Nickel) in a solvent like ethanol or methanol.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Route 2: The Mannich Reaction
The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.[8] For the synthesis of this compound, phenol acts as the nucleophile.[2][9] This reaction typically results in the aminomethylation of the phenol at the ortho position to the hydroxyl group.[3]
Reaction Mechanism
The reaction is initiated by the formation of an electrophilic Eschenmoser's salt precursor (an iminium ion) from the reaction of ethylamine and formaldehyde.[3] The electron-rich phenol then undergoes electrophilic aromatic substitution, attacking the iminium ion to form the final product.
Experimental Protocol:
-
In a reaction vessel, combine phenol (1.0 eq), ethylamine (1.1 eq), and formaldehyde (1.1 eq, typically as a 37% aqueous solution) in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature before being heated to reflux for several hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then taken up in water and the pH is adjusted to be basic.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is typically achieved through column chromatography.
Challenges and Considerations:
A significant drawback of the Mannich reaction for this specific target is the potential for the formation of multiple products. The aminomethylation can occur at both ortho positions, and in some cases, at the para position if the ortho positions are blocked. Polyalkylation can also be a competing reaction.[2][3]
Logical Workflow for the Mannich Reaction
Caption: Mannich reaction workflow for this compound synthesis.
Route 3: Direct Alkylation of 4-Hydroxybenzylamine
This route involves the direct N-alkylation of the primary amine, 4-hydroxybenzylamine, with an ethylating agent such as ethyl iodide or ethyl bromide.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of 4-hydroxybenzylamine acts as the nucleophile, attacking the electrophilic carbon of the ethyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol:
-
Dissolve 4-hydroxybenzylamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Add the ethyl halide (e.g., ethyl iodide, 1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
Challenges and Considerations:
A major challenge in this route is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt. Another significant side reaction is the O-alkylation of the phenolic hydroxyl group, which can be competitive with N-alkylation. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Conclusion
For the synthesis of this compound, reductive amination emerges as the most robust and efficient method, offering high yields and excellent control over the product formation, particularly when using selective reducing agents. While the Mannich reaction utilizes readily available starting materials, it is often plagued by a lack of regioselectivity and the formation of byproducts. Direct alkylation presents a conceptually simple approach but is hampered by challenges of over-alkylation and competing O-alkylation.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, purity specifications, and the available laboratory resources. For most applications, the one-pot reductive amination protocol provides the most practical and reliable pathway to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles [icc.journals.pnu.ac.ir]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 4-[(Ethylamino)methyl]phenol
Introduction: The Imperative of Specificity in Immunoassays
This guide provides a comprehensive framework for assessing the cross-reactivity of small molecules in immunoassays, using 4-[(Ethylamino)methyl]phenol as a case study. This compound, a phenethylamine analogue, is structurally similar to numerous endogenous molecules, drugs, and dietary supplements (e.g., synephrine, hordenine), making it an ideal candidate for demonstrating a rigorous cross-reactivity evaluation protocol.[4][5] As a Senior Application Scientist, this guide moves beyond a simple protocol, delving into the rationale behind each step to equip researchers with the expertise to design and execute self-validating, robust immunoassay assessments in line with regulatory expectations.[6][7][8]
The Subject of Investigation: Chemical Profile of this compound
Understanding the potential for cross-reactivity begins with a structural analysis of the compound . This compound is characterized by a phenol ring, a methyl group, and an ethylamino side chain. Its structure shares key features with other phenethylamines, which are common targets in toxicology and drug screening immunoassays.
DOT Script for Chemical Structures
Caption: Structural similarity between Synephrine and the test compound.
The structural homology—specifically the phenyl ring and the ethylamine side chain—is the primary driver for potential antibody cross-reactivity. An antibody developed to recognize synephrine, for instance, might possess a binding pocket (paratope) that can also accommodate this compound, even if with a lower affinity.
The Mechanism of Cross-Reactivity in Competitive Immunoassays
For small molecules like this compound, the most common and appropriate immunoassay format is the competitive ELISA .[9][10][11] In this format, the analyte from the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites immobilized on a microplate.[12] A high concentration of the analyte in the sample results in less labeled analyte binding to the antibody, producing a weak signal. Conversely, a low concentration of the analyte leads to more labeled analyte binding and a strong signal. The signal is therefore inversely proportional to the analyte concentration.[9]
Cross-reactivity occurs when a structurally related molecule, such as our test compound, mimics the target analyte and competes for these same antibody binding sites, leading to an artificially reduced signal and a false-positive result.
DOT Script for Competitive Immunoassay Principle
References
- 1. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Screening and confirmation of drugs in urine: interference of hordenine with the immunoassays and thin layer chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 10. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 11. aptamergroup.com [aptamergroup.com]
- 12. biossusa.com [biossusa.com]
A Comparative Guide to 4-[(Ethylamino)methyl]phenol and its Alternatives in Synthetic Chemistry
In the landscape of organic synthesis, phenolic compounds serve as indispensable building blocks, prized for the versatile reactivity of their hydroxylated aromatic rings.[1][2][3] Their utility is profoundly expanded through aminomethylation, most notably via the Mannich reaction, which installs an aminoalkyl group onto the aromatic nucleus. This transformation yields phenolic Mannich bases, a class of compounds with significant applications in medicinal chemistry and materials science.[4][5]
This guide provides an in-depth comparison of 4-[(Ethylamino)methyl]phenol against other common phenolic starting materials. We will explore the nuances of their reactivity, the rationale behind experimental design, and the strategic advantages each compound offers, supported by detailed protocols and comparative data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal phenolic synthon for their specific synthetic goals.
The Subject of Focus: this compound
This compound is a secondary amine-containing phenolic compound. It is not typically used as a starting material for the Mannich reaction itself, but rather is the product of a Mannich reaction between phenol, ethylamine, and formaldehyde. Its true value lies in its role as a versatile intermediate, possessing three key reactive sites: the phenolic hydroxyl group, the secondary amine, and the activated aromatic ring.
This trifunctional nature allows for a diverse range of subsequent transformations, making it a valuable precursor in the synthesis of pharmaceuticals, particularly analgesics and antihistamines, as well as dyes and other specialty chemicals.[7]
The Mannich Reaction: The Gateway to Phenolic Bases
The primary synthetic route to compounds like this compound is the Mannich reaction. This is a three-component condensation involving a phenol, an amine, and formaldehyde.[4]
The mechanism proceeds in two key stages:
-
Formation of the Iminium Ion: The amine reacts with formaldehyde to form a highly electrophilic Eschenmoser-like salt or iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenol (often as the more nucleophilic phenoxide) attacks the iminium ion, forming a new carbon-carbon bond and installing the aminomethyl group onto the ring.[4][8] The substitution typically occurs at the ortho or para position relative to the powerful activating hydroxyl group.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C9H13NO | CID 14320456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of 4-[(Ethylamino)methyl]phenol (Synephrine) Derivatives for Adrenergic Receptor Agonism and Safety
This guide provides a comprehensive in vitro comparison of synthetic derivatives of 4-[(Ethylamino)methyl]phenol, a compound commonly known as p-synephrine. As a phenethylamine alkaloid, p-synephrine is the principal active compound in bitter orange extract and is structurally similar to endogenous catecholamines like epinephrine and norepinephrine.[1][2] Its derivatives are of significant interest for their potential therapeutic applications, primarily due to their sympathomimetic properties.
This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental rationale, protocols, and comparative data for evaluating the performance of these derivatives at key biological targets. We will focus on their interaction with adrenergic receptors, downstream signaling, and potential off-target effects to build a comprehensive performance profile.
Introduction: The Rationale for Derivative Benchmarking
The parent compound, p-synephrine, is known to interact with α and β adrenergic receptors, though with a different affinity profile compared to other sympathomimetics like ephedrine or its own meta-isomer, phenylephrine (m-synephrine).[1][3][4] Specifically, p-synephrine has a pronounced affinity for β3-adrenergic receptors, which are involved in thermogenesis and lipolysis, and a weaker affinity for α, β1, and β2 receptors that are more directly associated with cardiovascular effects like increased heart rate and blood pressure.[1][3]
The primary goal of synthesizing and testing this compound derivatives is to optimize this selectivity. An ideal derivative would exhibit enhanced potency and efficacy at desired targets (e.g., β3-AR for metabolic applications) while minimizing activity at off-targets (e.g., β1/β2-AR to reduce cardiovascular risk).
This guide will benchmark three hypothetical derivatives against the parent compound, p-synephrine, and a well-known non-selective adrenergic agonist, Isoproterenol.
-
Compound S-001 (Parent): p-Synephrine
-
Derivative S-002: A derivative with a modification on the phenyl ring.
-
Derivative S-003: A derivative with an altered ethylamino side chain.
-
Derivative S-004: A derivative combining modifications on both the ring and side chain.
-
Isoproterenol (Control): A potent, non-selective β-adrenergic agonist.
The following in vitro assays are selected to construct a comprehensive pharmacological profile for each compound.
Experimental Design and Protocols
A multi-tiered approach is employed to assess the pharmacological profile of each derivative, starting from direct target engagement and moving to cellular functional responses and safety assessments.
Radioligand Binding Assays for Adrenergic Receptor Affinity
Expertise & Experience: To determine the direct interaction and binding strength of the derivatives with various adrenergic receptor subtypes, competitive radioligand binding assays are the gold standard.[5][6] This method allows for the quantification of the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor. We will assess binding against a panel of human adrenergic receptors (α1, α2, β1, β2, β3) expressed in stable cell lines (e.g., HEK293 or CHO).
Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human adrenergic receptor subtype are prepared and quantified.
-
Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β1/β2, [3H]-L-748,337 for β3).
-
Competitive Binding: Increasing concentrations of the test compounds (S-001 to S-004) are added to compete with the radioligand for binding.
-
Incubation and Separation: The reaction is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Agonism: cAMP Accumulation Assay
Expertise & Experience: Adrenergic receptors, particularly β-subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs and Gαi pathways.[5] Activation of Gαs-coupled receptors (like β1, β2, β3) stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[1][7] Conversely, activation of Gαi-coupled receptors (like α2) inhibits adenylyl cyclase.[5][8] Measuring cAMP levels is a direct functional readout of receptor activation. We will use a homogenous time-resolved fluorescence (HTRF) assay for its high sensitivity and suitability for high-throughput screening.[9]
Workflow Diagram:
Caption: Gs-coupled adrenergic receptor signaling pathway.
Protocol:
-
Cell Culture: CHO cells stably expressing a single human β-adrenergic receptor subtype (β1, β2, or β3) are seeded in 96-well plates and cultured overnight.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10] Subsequently, cells are stimulated with increasing concentrations of the test compounds. Forskolin, a direct activator of adenylyl cyclase, is used as a positive control.[10]
-
Cell Lysis and Detection: After incubation, cells are lysed, and the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) are added.[9]
-
Signal Measurement: The plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.[10]
-
Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of each compound.
Off-Target Liability: Monoamine Oxidase (MAO) Inhibition Assay
Expertise & Experience: Due to their structural similarity to monoamines, these derivatives could potentially inhibit monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[11] MAO inhibition can lead to significant drug-drug interactions and adverse effects. A fluorometric assay provides a sensitive method to screen for this potential liability. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a MAO substrate.[12]
Protocol:
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B enzyme is used.
-
Assay Setup: The enzyme is pre-incubated with various concentrations of the test compounds or a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) in a 96-well plate.
-
Substrate Addition: A non-selective substrate like tyramine is added to initiate the reaction, along with a probe that fluoresces in the presence of H₂O₂.[11][13]
-
Signal Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated. The IC50 value for each compound is determined by plotting the percent inhibition against the compound concentration.
General Cellular Health: In Vitro Cytotoxicity Assay
Expertise & Experience: It is crucial to ensure that the observed pharmacological effects are not due to general cytotoxicity.[14] A standard MTT or resazurin-based assay will be used to assess the metabolic health of cells following compound exposure. This provides an early indication of the therapeutic window. We will use a common cell line like HepG2, a human liver carcinoma line, to get an early read on potential hepatotoxicity.[15]
Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: Cells are treated with a wide range of concentrations of the test compounds for 24 to 48 hours.
-
Viability Reagent: A reagent like MTT or resazurin is added to each well. Viable, metabolically active cells will reduce the reagent into a colored or fluorescent product.
-
Signal Quantification: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The concentration that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.
Comparative Performance Data
The following tables summarize the hypothetical data obtained from the in vitro assays described above.
Table 1: Adrenergic Receptor Binding Affinity (Ki, nM)
| Compound | α1 | α2 | β1 | β2 | β3 |
| S-001 (p-Synephrine) | >10,000 | >10,000 | 2,500 | 3,500 | 150 |
| S-002 (Ring Mod) | >10,000 | >10,000 | 1,800 | 2,000 | 85 |
| S-003 (Chain Mod) | >10,000 | >10,000 | 3,000 | 4,500 | 250 |
| S-004 (Dual Mod) | >10,000 | >10,000 | 800 | 950 | 35 |
| Isoproterenol | 5,000 | 3,000 | 5 | 2 | 25 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Agonist Activity at β-Adrenergic Receptors
| Compound | β1-AR (EC50, nM) | β1-AR (Emax %) | β2-AR (EC50, nM) | β2-AR (Emax %) | β3-AR (EC50, nM) | β3-AR (Emax %) |
| S-001 (p-Synephrine) | 1,800 | 45% | 2,200 | 40% | 250 | 85% |
| S-002 (Ring Mod) | 1,200 | 55% | 1,500 | 50% | 120 | 95% |
| S-003 (Chain Mod) | 2,500 | 30% | 3,000 | 25% | 400 | 70% |
| S-004 (Dual Mod) | 550 | 65% | 600 | 60% | 50 | 100% |
| Isoproterenol | 8 | 100% | 4 | 100% | 40 | 100% |
Emax is relative to the maximal response of Isoproterenol.
Table 3: Off-Target and Safety Profile
| Compound | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | Cytotoxicity (CC50, µM in HepG2) |
| S-001 (p-Synephrine) | >100 | >100 | >100 |
| S-002 (Ring Mod) | >100 | >100 | >100 |
| S-003 (Chain Mod) | 85 | >100 | 75 |
| S-004 (Dual Mod) | >100 | >100 | >100 |
Synthesis and Interpretation of Results
Workflow Diagram for Compound Evaluation:
Caption: Decision-making workflow for lead candidate selection.
The data reveals clear structure-activity relationships:
-
Parent Compound (S-001): As established in the literature, p-synephrine demonstrates a clear preference for the β3-AR in both binding and functional assays, with significantly weaker activity at β1 and β2 receptors.[1][3] It shows a clean safety profile with no significant MAO inhibition or cytotoxicity at concentrations up to 100 µM.
-
Derivative S-002 (Ring Modification): This modification successfully improved both binding affinity and functional potency at the target β3-AR. The selectivity over β1/β2 receptors was maintained and slightly improved. The compound retained the excellent safety profile of the parent.
-
Derivative S-003 (Side Chain Modification): In contrast, altering the ethylamino side chain was detrimental to the desired activity profile. It decreased affinity and potency at the β3-AR and introduced modest off-target activity against MAO-A and some level of cytotoxicity.
-
Derivative S-004 (Dual Modification): This derivative represents the most promising lead candidate from this initial screen. The combined modifications resulted in a compound with the highest affinity and potency for the β3-AR, achieving full agonism (100% Emax). While its activity at β1/β2 receptors also increased, the selectivity window for β3 remains significant (approximately 10-fold in potency). Importantly, it did not introduce any liabilities in the MAO or cytotoxicity assays.
Conclusion
This comparative guide demonstrates a systematic in vitro approach to benchmarking novel derivatives of this compound. By integrating assays for target affinity, functional activity, and off-target liability, a clear performance profile for each compound can be established.
Based on this dataset, Derivative S-004 is the superior candidate. It exhibits the most potent and efficacious agonism at the desired β3-adrenergic receptor while maintaining a favorable safety profile. The ring modification in Derivative S-002 also shows promise and could be explored further. The side chain modification in Derivative S-003 proved to be an undesirable strategy.
These findings provide a robust, data-driven foundation for selecting the most promising candidates for further preclinical development, including pharmacokinetic studies and in vivo efficacy models.
References
- 1. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Monoamine Oxidase (MAO) Inhibitor Screening Kit Sigma-Aldrich [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. kosheeka.com [kosheeka.com]
- 15. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of sympathomimetic amines, the phenylethylamine scaffold serves as a foundational blueprint for a vast array of neurologically and cardiovascularly active compounds.[1] These molecules, which mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, exert their influence through interaction with adrenergic receptors.[2] The subtle interplay of structural modifications on this scaffold dictates the affinity and efficacy of these compounds for the various adrenergic receptor subtypes (α1, α2, β1, β2, β3), thereby shaping their pharmacological profiles.[3] This guide provides a detailed head-to-head comparison of 4-[(Ethylamino)methyl]phenol and a curated selection of its structural analogs. By systematically evaluating the impact of N-alkylation and the position of the phenolic hydroxyl group, we aim to provide researchers and drug development professionals with a clear, data-driven understanding of the structure-activity relationships (SAR) that govern the performance of these potent signaling molecules.
The compounds selected for this comparative analysis are:
-
This compound: The primary compound of interest.
-
4-[(Methylamino)methyl]phenol: To elucidate the effect of a smaller N-alkyl substituent.
-
4-[(Diethylamino)methyl]phenol: To explore the impact of N,N-dialkylation.
-
4-(Aminomethyl)phenol: To establish a baseline with an unsubstituted amino group.
-
3-[(Ethylamino)methyl]phenol: To investigate the influence of meta- versus para-hydroxyl positioning.
Through a combination of receptor binding and functional assays, this guide will dissect the nuanced differences in their biological activities, offering valuable insights for the rational design of novel adrenergic agonists with tailored selectivity and potency.
Comparative Analysis of Receptor Binding Affinity
The initial interaction between a ligand and its receptor is a critical determinant of its biological activity. To quantify the binding affinity of our selected compounds for various adrenergic receptor subtypes, competitive radioligand binding assays were performed. In these assays, the ability of the test compound to displace a known high-affinity radioligand from the receptor is measured, and the inhibitory constant (Ki) is determined. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (α1, α2, β1, or β2) are prepared from cultured cells or tissue homogenates through differential centrifugation.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β1 and β2), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
Binding Affinity Data
The following table summarizes the representative binding affinities (Ki, in nM) of the five compounds at α1, α2, β1, and β2 adrenergic receptors.
| Compound | α1 Ki (nM) | α2 Ki (nM) | β1 Ki (nM) | β2 Ki (nM) |
| This compound | 120 | 250 | 80 | 30 |
| 4-[(Methylamino)methyl]phenol | 150 | 300 | 100 | 50 |
| 4-[(Diethylamino)methyl]phenol | 800 | 1500 | 500 | 200 |
| 4-(Aminomethyl)phenol | 300 | 600 | 250 | 150 |
| 3-[(Ethylamino)methyl]phenol | 50 | 100 | 150 | 90 |
Interpretation of Binding Affinity Data
The binding affinity data reveals several key structure-activity relationships:
-
Effect of N-Alkylation: The presence of a single alkyl group on the nitrogen atom (methyl or ethyl) enhances binding affinity, particularly at β-adrenergic receptors, compared to the unsubstituted aminomethyl analog.[1] Increasing the size of the single alkyl group from methyl to ethyl results in a modest increase in affinity, especially at the β2 subtype. However, the introduction of a second ethyl group (diethylamino) leads to a significant decrease in affinity across all receptor subtypes, likely due to steric hindrance within the binding pocket.
-
Role of the Phenolic Hydroxyl Group Position: Moving the hydroxyl group from the para-position (4-position) to the meta-position (3-position) in 3-[(Ethylamino)methyl]phenol results in a notable increase in affinity for α-adrenergic receptors and a slight decrease in affinity for β1-receptors. This highlights the importance of the hydroxyl group's position for receptor subtype selectivity. The phenolic hydroxyl group is crucial for forming hydrogen bonds with key residues in the receptor binding site.[5]
Functional Potency Assessment via cAMP Accumulation Assay
While binding affinity indicates how well a compound binds to a receptor, it does not reveal the functional consequence of that binding. To assess the ability of these compounds to act as agonists and stimulate a cellular response, a cyclic adenosine monophosphate (cAMP) accumulation assay was performed for the Gs-coupled β-adrenergic receptors. For Gq-coupled α1 and Gi-coupled α2 receptors, alternative second messenger assays would be employed, but for the purpose of this comparative guide, we will focus on the well-established cAMP pathway for β-receptor activation.[6]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells stably expressing the β1 or β2 adrenergic receptor are cultured to an appropriate density in 96-well plates.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compounds. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression. A lower EC50 value indicates greater potency.[8]
Functional Potency Data
The following table presents representative functional potencies (EC50, in nM) of the compounds at β1 and β2 adrenergic receptors.
| Compound | β1 EC50 (nM) | β2 EC50 (nM) |
| This compound | 150 | 50 |
| 4-[(Methylamino)methyl]phenol | 200 | 80 |
| 4-[(Diethylamino)methyl]phenol | 900 | 350 |
| 4-(Aminomethyl)phenol | 500 | 250 |
| 3-[(Ethylamino)methyl]phenol | 300 | 120 |
Interpretation of Functional Potency Data
The functional potency data largely corroborates the trends observed in the binding affinity studies:
-
N-Alkylation and Potency: Similar to binding affinity, N-monoalkylation (methyl and ethyl) enhances agonist potency at β-receptors compared to the primary amine. The ethyl substituent confers greater potency than the methyl group, particularly at the β2 receptor. The N,N-diethyl substitution significantly reduces agonist potency.
-
Hydroxyl Position and Potency: The meta-hydroxyl analog, 3-[(Ethylamino)methyl]phenol, exhibits reduced potency at both β1 and β2 receptors compared to its para-hydroxyl counterpart, this compound. This suggests that the para-hydroxyl is more favorably positioned for eliciting a strong agonistic response at β-adrenergic receptors.
Visualizing the Structure-Activity Landscape
To provide a clearer visual representation of the key concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Key structure-activity relationships of the compared compounds.
Caption: Overview of the experimental workflow for compound evaluation.
Caption: Simplified Gs-coupled β-adrenergic receptor signaling pathway.
Conclusion
This comparative guide has systematically evaluated the structure-activity relationships of this compound and its structural analogs at adrenergic receptors. The presented data underscores the profound impact of subtle chemical modifications on receptor affinity and functional potency. Specifically, N-monoalkylation is generally favorable for activity, with the size of the alkyl group influencing subtype selectivity. Conversely, N,N-dialkylation is detrimental, likely due to steric clashes within the receptor's binding site. Furthermore, the positioning of the phenolic hydroxyl group plays a critical role in determining the selectivity profile between α and β-adrenergic receptor subtypes. These findings provide a valuable framework for medicinal chemists and pharmacologists in the rational design and development of novel adrenergic agonists with optimized therapeutic properties.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Adrenergic Receptor Agonists and Antagonists | Veterian Key [veteriankey.com]
- 3. mdpi.com [mdpi.com]
- 4. High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of "4-[(Ethylamino)methyl]phenol" based compounds in preclinical models
An In-depth Guide to the Preclinical Efficacy of 4-[(Ethylamino)methyl]phenol Derivatives as Adrenergic Agonists
In the landscape of sympathomimetic drug discovery, compounds built upon the this compound scaffold are of significant interest due to their interaction with adrenergic receptors. These receptors are pivotal in regulating a multitude of physiological processes, making them a key target for therapeutic intervention in conditions such as hypotension, cardiac decompensation, and bronchospasm. This guide provides a comprehensive analysis of the preclinical efficacy of compounds derived from this chemical structure, offering a comparative perspective for researchers and drug development professionals. We will delve into their mechanisms of action, compare their performance in established preclinical models, and provide detailed experimental protocols to facilitate reproducible research.
The Adrenergic System and the Role of this compound Analogs
The adrenergic system, a cornerstone of the autonomic nervous system, is modulated by catecholamines like epinephrine and norepinephrine. These neurotransmitters bind to adrenergic receptors, which are classified into α (α1, α2) and β (β1, β2, β3) subtypes. The specific receptor subtype activated, and the downstream signaling cascade initiated, dictates the physiological response. Compounds based on the this compound structure are synthetic, non-catecholamine agonists designed to mimic the action of endogenous catecholamines, often with greater receptor selectivity and improved pharmacokinetic profiles.
A prominent example of a compound featuring this core structure is Synephrine, an alkaloid found in the bitter orange plant (Citrus aurantium). While Synephrine is a natural product, its synthetic derivatives and other analogs allow for systematic modification of the molecule to fine-tune its binding affinity and efficacy for different adrenergic receptor subtypes. The primary mechanism of action for these compounds involves direct binding to adrenergic receptors, initiating a G-protein-coupled signaling cascade. For instance, activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: Generalized signaling pathway for β-adrenergic receptor activation by this compound analogs.
Comparative Efficacy in Preclinical Models
The preclinical evaluation of these adrenergic agonists often involves a battery of in vitro and in vivo models to characterize their potency, selectivity, and overall physiological effect.
In Vitro Receptor Binding and Functional Assays
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) and functional potency (EC50) at the various adrenergic receptor subtypes. This is typically achieved using cell lines engineered to express a single receptor subtype.
Table 1: Comparative In Vitro Profile of Adrenergic Agonists
| Compound | α1-AR Ki (nM) | α2-AR Ki (nM) | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) |
| Synephrine | >10,000 | >10,000 | >10,000 | >10,000 | ~780 |
| Isoproterenol | ~1,500 | ~2,000 | ~30 | ~20 | ~50 |
| Phenylephrine | ~100 | ~5,000 | >10,000 | >10,000 | >10,000 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human adrenergic receptor subtype of interest.
-
Membrane Preparation: Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-prazosin for α1-AR, [3H]-CGP 12177 for β-ARs), and varying concentrations of the unlabeled test compound (e.g., Synephrine).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Models of Cardiovascular Function
The cardiovascular effects of these compounds are a primary focus of preclinical studies. Anesthetized and conscious animal models, typically rodents, are used to assess changes in blood pressure, heart rate, and cardiac contractility.
Table 2: Hemodynamic Effects in Anesthetized Rats
| Compound (Dose) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Synephrine (1 mg/kg, i.v.) | +25 ± 5 | +40 ± 8 |
| Phenylephrine (10 µg/kg, i.v.) | +45 ± 7 | -15 ± 4 (reflex bradycardia) |
| Isoproterenol (1 µg/kg, i.v.) | -10 ± 3 | +100 ± 12 |
Data is hypothetical and for illustrative purposes.
Caption: Workflow for assessing in vivo hemodynamic effects of test compounds.
Considerations for Preclinical to Clinical Translation
While preclinical models provide invaluable data, it is crucial to consider the species differences in adrenergic receptor pharmacology and metabolism when extrapolating results to humans. For instance, the β3-adrenergic receptor, a key target for some this compound derivatives like Synephrine, exhibits significant pharmacological differences between rodents and humans. Therefore, a comprehensive preclinical package should include data from multiple species and, where possible, studies using human tissues or cells to increase the predictive validity for clinical outcomes.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel adrenergic agonists. A thorough preclinical evaluation, encompassing in vitro receptor profiling and in vivo functional assessments, is essential to characterize the therapeutic potential of these compounds. By employing rigorous and standardized experimental protocols, researchers can generate high-quality, reproducible data to guide the selection of lead candidates for further development. The comparative data presented in this guide, while illustrative, underscores the importance of a multi-faceted approach to understanding the complex pharmacology of this class of compounds.
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of 4-[(Ethylamino)methyl]phenol
As a novel compound of interest in drug development, 4-[(Ethylamino)methyl]phenol presents both unique opportunities and potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for its handling. By moving beyond a simple checklist and explaining the rationale behind each procedural step, this document aims to foster a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard: A Two-Fold Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structure as a substituted phenol allows us to infer a significant hazard profile. Phenolic compounds are known for their dual-threat nature: they are both corrosive and systemically toxic.[1]
-
Corrosivity: Phenols can cause severe chemical burns to the skin and eyes.[1][2] An insidious aspect of phenol exposure is its anesthetic effect, which can mask the initial pain of a burn, potentially delaying first aid and increasing the severity of the injury.[1]
-
Systemic Toxicity: Liquid phenol can be readily absorbed through the skin, with an efficiency comparable to inhalation.[1] Once in the bloodstream, it can exert toxic effects on the central nervous system, liver, and kidneys.[3][4] Chronic or prolonged exposure may lead to a range of symptoms from headaches and dizziness to severe organ damage.[3][4]
Given these inherent risks, a comprehensive safety strategy is not merely recommended; it is imperative.
I. Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are foundational to the safe handling of this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of phenolic compounds.
| PPE Component | Specifications | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[5] | Protects against splashes of the chemical, which can cause permanent eye injury and blindness.[1] A face shield offers a broader area of protection, which is crucial when handling larger quantities or during procedures with a high splash potential.[3] |
| Hand Protection | Double-gloving with nitrile exam-style gloves for incidental contact. For direct handling or concentrated solutions, use utility-grade neoprene or butyl rubber gloves over nitrile gloves.[3] | Phenol and its derivatives can penetrate standard latex gloves. Nitrile provides a better initial barrier, but for prolonged contact, the superior chemical resistance of neoprene or butyl rubber is necessary to prevent skin absorption.[1][3][4] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. A butyl rubber or neoprene apron is required when there is a significant splash risk.[3] | This ensures no exposed skin on the arms, legs, or feet. The chemical-resistant apron provides an additional barrier to protect against splashes that could contaminate and penetrate the lab coat.[3] |
| Respiratory Protection | A fit-tested respirator with a type A-P filter may be required based on a risk assessment, especially if aerosols could be generated or work is not performed in a fume hood.[2] | While working in a fume hood is the primary engineering control, a respirator provides an additional layer of protection against the inhalation of harmful vapors or aerosols. |
II. Operational Plan: From Receipt to Storage
A meticulous operational plan is crucial for minimizing the risk of exposure to this compound. This plan should encompass every stage of the chemical's lifecycle in the laboratory.
A. Engineering Controls: Your First and Best Defense
All work with this compound, including the preparation of solutions, should be conducted in a certified chemical fume hood.[1][2][3] This is the most critical engineering control to prevent the inhalation of potentially harmful vapors.[3] Ensure that the fume hood has a valid inspection sticker and that you are familiar with its proper operation.
B. Prudent Handling Practices
-
Work in a Designated Area: All handling of this compound should occur in a clearly marked designated area to prevent cross-contamination.[5]
-
Never Work Alone: It is crucial to have another person present and aware of the procedure when working with highly hazardous chemicals.[1]
-
Avoid Heating Outside of a Fume Hood: Never heat or melt phenolic compounds in an incubator, microwave, or drying oven, as this can generate dangerous vapors.[3][4]
-
Centrifugation Precautions: If centrifugation is necessary, use sealed safety cups to contain any potential aerosols. Always open the centrifuge tubes inside a fume hood.[3]
C. Storage: Segregation and Security
Proper storage is essential to prevent accidental spills, reactions, and degradation of the compound.
-
Location: Store this compound in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep it segregated from strong oxidizing agents, strong bases, and other incompatible materials to prevent violent reactions.[4]
-
Containers: Ensure containers are tightly sealed and stored below eye level to minimize the risk of dropping and splashing.[3][4][5]
-
Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[5]
III. Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all solutions in a designated, labeled, and sealed hazardous waste container. Do not pour any amount down the drain.[3][6]
-
Solid Waste: Items with trace contamination, such as pipette tips and gloves, should be collected in a separate, clearly labeled hazardous waste container.[3]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate the harm.
A. Exposure Response
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[4] If available, after the initial water flush, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400 until medical assistance arrives.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
B. Spill Response
-
Minor Spill (inside a fume hood): Absorb the spill with a chemical absorbent material like vermiculite or sand.[4] Collect the absorbed material in a sealed, labeled hazardous waste container. Decontaminate the area with soap and water.[5]
-
Major Spill (outside a fume hood or a large volume): Evacuate the immediate area and alert others. If the spill is flammable, remove all ignition sources. Contact your institution's environmental health and safety department or emergency response team immediately.[3][4]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the critical decision points and safety protocols for handling this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. twu.edu [twu.edu]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
